13-Oxo-9E,11E-octadecadienoic acid
Description
13-OxoODE has been reported in Glycine max, Carthamus oxyacanthus, and Artemisia argyi with data available.
Structure
3D Structure
Properties
IUPAC Name |
(9E,11E)-13-oxooctadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXAZBBVQSRKJR-KDFHGORWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298386 | |
| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29623-29-8, 31385-09-8 | |
| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29623-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Oxo-9,11-octadecadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031385098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 13-Oxo-9E,11E-octadecadienoic Acid: Discovery, Origin, and Biological Significance
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
13-Oxo-9E,11E-octadecadienoic acid, a keto-derivative of linoleic acid, has emerged as a molecule of significant interest in the scientific community. Initially identified as a product of lipid peroxidation, its presence has been documented in a variety of plant and animal tissues. This technical guide provides a comprehensive overview of the discovery, natural origin, biosynthesis, and multifaceted biological activities of this compound. We delve into its roles in modulating key signaling pathways implicated in inflammation, oxidative stress, and cancer, offering insights for its potential therapeutic applications. Detailed experimental protocols for its isolation and analysis are provided, alongside a compilation of quantitative data to support further research and development.
Discovery and Natural Origin
This compound, often referred to as 13-KODE or 13-Oxo-ODE, is a naturally occurring oxidized fatty acid. Its discovery has been a gradual process, with initial observations stemming from studies on lipid metabolism and peroxidation. It has since been identified in a diverse range of natural sources, highlighting its ubiquitous presence in biological systems.
Natural Sources:
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Plants: This compound has been isolated from various plant species. Notably, it is found in the halophyte Salicornia herbacea (glasswort), where it contributes to the plant's antioxidant properties.[1][2] It is also present in tomato (Solanum lycopersicum), mandarin orange (Citrus reticulata), and bitter gourd (Momordica charantia).[3][4] Other reported plant sources include Glycine max (soybean), Carthamus oxyacanthus, and Artemisia argyi.[5][6]
-
Animals: In mammalian systems, 13-Oxo-ODE is a product of linoleic acid metabolism and has been detected in various tissues and fluids.[7] For instance, it has been identified in rat colonic mucosa and is linked to the maturation of reticulocytes to erythrocytes.[8][9][10]
Biosynthesis and Metabolism
This compound is not a primary product of a dedicated biosynthetic pathway but rather a downstream metabolite of linoleic acid, an essential omega-6 fatty acid. The formation of 13-Oxo-ODE involves a series of enzymatic reactions.
The biosynthetic cascade begins with the oxidation of linoleic acid by the enzyme 15-lipoxygenase (15-LOX) . This reaction introduces a hydroperoxy group at the 13th carbon, forming 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE) .[11]
13-HPODE is then rapidly reduced by peroxidases to its corresponding hydroxyl derivative, 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13-HODE) .[11]
Finally, 13-HODE is oxidized to 13-Oxo-9Z,11E-octadecadienoic acid by a NAD+-dependent 13-hydroxyoctadecadienoic acid dehydrogenase .[8][11]
Figure 1: Biosynthetic pathway of this compound from linoleic acid.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, positioning it as a molecule with significant therapeutic potential. Its effects are primarily mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory and Antioxidant Effects
13-KODE has demonstrated potent anti-inflammatory and antioxidant properties.[1][2]
-
Inhibition of Pro-inflammatory Mediators: It inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]
-
Modulation of NF-κB and MAPK Pathways: The anti-inflammatory effects of 13-KODE are attributed to its ability to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), central regulators of the inflammatory response.[1][2]
Figure 2: Inhibition of NF-κB and MAPK signaling pathways by 13-Oxo-ODE.
-
Activation of the Nrf2/HO-1 Pathway: 13-KODE enhances the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative damage.[1]
Figure 3: Activation of the Nrf2/HO-1 antioxidant pathway by 13-Oxo-ODE.
Anticancer Activity
Recent studies have highlighted the potential of 13-Oxo-ODE as an anticancer agent, particularly in the context of breast cancer.
-
Inhibition of Breast Cancer Stem Cells (BCSCs): 13-Oxo-ODE has been shown to suppress the proliferation and formation of breast cancer stem cells.[12] It also induces apoptosis in these cells.[12]
-
Downregulation of c-Myc: The anti-BCSC effects of 13-Oxo-ODE are linked to its ability to decrease the expression of the c-Myc proto-oncogene, a critical factor in cancer cell proliferation and survival.[12]
Figure 4: Anticancer mechanism of 13-Oxo-ODE via c-Myc downregulation.
Metabolic Regulation
13-Oxo-ODE is also involved in the regulation of lipid metabolism.
-
PPARα Agonism: It acts as a potent agonist for the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a key role in fatty acid oxidation.[1][2][5] Activation of PPARα by 13-Oxo-ODE can lead to a reduction in plasma and hepatic triglyceride levels.[2][5]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Biological Activity of this compound
| Biological Effect | Cell Line/Model | Effective Concentration | Reference |
| Inhibition of Cell Proliferation | RAW 264.7 Macrophages | 200 μM (42% inhibition) | [1] |
| Inhibition of Breast Cancer Cell Viability | MDA-MB-231 and MCF-7 | 0-400 μM (dose-dependent) | [12] |
| Activation of PPARα | In vitro luciferase assay | Dose-dependent | [2][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H30O3 | [5][6] |
| Molecular Weight | 294.4 g/mol | [5][6] |
| IUPAC Name | (9E,11E)-13-oxooctadeca-9,11-dienoic acid | [5] |
| CAS Number | 29623-29-8 | [5] |
Experimental Protocols
Isolation of 13-Oxo-ODE from Salicornia herbacea
The following protocol is a generalized procedure based on published methods for the isolation of 13-Oxo-ODE from Salicornia herbacea.
Figure 5: General workflow for the isolation of 13-Oxo-ODE from Salicornia herbacea.
Methodology:
-
Extraction:
-
Incubate 1 kg of ground, dried Salicornia herbacea with absolute methanol at 32°C overnight with shaking.[12]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Resuspend the concentrated extract in distilled water and partition it against an equal volume of ethyl acetate.
-
Collect the ethyl acetate fraction, which will contain the less polar compounds, including 13-Oxo-ODE.
-
Evaporate the ethyl acetate to dryness.
-
-
Chromatographic Purification:
-
Subject the dried ethyl acetate fraction to column chromatography (e.g., silica (B1680970) gel) with a suitable solvent gradient to achieve initial separation.
-
Further purify the fractions containing 13-Oxo-ODE using preparative thin-layer chromatography (TLC).
-
The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC).
-
Structural Analysis
The identification and structural confirmation of 13-Oxo-ODE are performed using standard analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. For 13-Oxo-ODE, characteristic quasi-molecular ion peaks are observed at m/z 295 [M+H]+ in positive ion mode and m/z 293 [M-H]- in negative ion mode.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are employed to elucidate the chemical structure, including the position of the oxo group and the stereochemistry of the double bonds.
Conclusion and Future Perspectives
This compound is a bioactive lipid with a growing body of evidence supporting its therapeutic potential. Its anti-inflammatory, antioxidant, and anticancer properties, mediated through the modulation of critical signaling pathways, make it a promising candidate for drug development. Further research is warranted to fully elucidate its mechanisms of action, establish its pharmacokinetic and pharmacodynamic profiles in vivo, and explore its potential in various disease models. The development of efficient and scalable synthetic routes will also be crucial for advancing its translational potential. This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating molecule.
References
- 1. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | In Vivo [iv.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 6. [PDF] 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | Semantic Scholar [semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 13-Oxo-9E,11E-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE), a metabolite of linoleic acid, is emerging as a significant bioactive lipid with pleiotropic effects on cellular function. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a focus on its role in inflammation, cancer, and metabolic regulation. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Introduction
This compound, also known as 13-KODE, is an oxidized derivative of linoleic acid, a common polyunsaturated fatty acid.[1] It is formed from the dehydrogenation of 13-hydroxyoctadecadienoic acid (13-HODE).[2][3] Found in various natural sources including tomato, mandarin orange, and bitter gourd, 13-oxo-ODE has garnered significant interest for its diverse biological activities.[4] This guide delves into the core mechanisms through which 13-oxo-ODE exerts its effects, providing a technical foundation for researchers in the field.
Core Mechanisms of Action
The biological activities of 13-oxo-ODE are primarily mediated through its interaction with key cellular signaling pathways. These include the activation of peroxisome proliferator-activated receptors (PPARs), modulation of inflammatory pathways such as NF-κB and MAPK, and regulation of the Nrf2/HO-1 antioxidant response. Furthermore, it has been shown to impact cancer cell stemness through the c-Myc pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
13-oxo-ODE is a known agonist of both PPARα and PPARγ, which are nuclear receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation.[5][6]
-
PPARγ Activation: In human colonic epithelial cells, 13-oxo-ODE acts as an endogenous ligand for PPARγ, leading to the transcriptional repression of pro-inflammatory factors.[2][7] This interaction has been shown to reduce the secretion of the pro-inflammatory cytokine IL-8.[2][7] Binding assays have confirmed a direct interaction between 13-oxo-ODE and PPARγ.[7] In adipocytes, activation of PPARγ by 13-oxo-OTA (a closely related compound) promotes adipogenesis, induces the expression of PPARγ target genes, stimulates adiponectin secretion, and enhances glucose uptake.[4]
-
PPARα Activation: 13-oxo-ODE is a potent activator of PPARα.[6][8] In vitro luciferase assays have demonstrated that 13-oxo-ODE induces PPARα activation in a dose-dependent manner, with a stronger effect than its isomer 9-oxo-ODA and its precursor, conjugated linoleic acid (CLA).[6][8] This activation of PPARα in hepatocytes leads to an increase in the expression of PPARα target genes involved in fatty acid oxidation, such as CPT1a, AOX, FAT, ACS, and UCP2, ultimately resulting in decreased plasma and hepatic triglyceride levels in obese diabetic mice.[6]
Anti-inflammatory Effects via NF-κB and MAPK Signaling
13-oxo-ODE exhibits significant anti-inflammatory properties by inhibiting key inflammatory signaling pathways.[5][9] In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), 13-oxo-ODE has been shown to:
-
Inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[5][10]
-
Suppress the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5]
-
Inhibit the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of the NF-κB pathway.[5] 13-KODE was found to reduce the nuclear levels of p65 by 67% compared to LPS-stimulated cells.[5]
-
Suppress the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38.[5]
Activation of the Nrf2/HO-1 Antioxidant Pathway
13-oxo-ODE can also mitigate inflammation by activating the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[5] In LPS-stimulated macrophages, 13-oxo-ODE:
-
Significantly reduces the production of reactive oxygen species (ROS).[5]
-
Increases the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[5]
-
Decreases the level of Keap1, a negative regulator of Nrf2, thereby promoting Nrf2 nuclear translocation and activation of antioxidant response elements.[5]
Anti-Cancer Stem Cell Effects via c-Myc Downregulation
Recent studies have highlighted the potential of 13-oxo-ODE as an anti-cancer agent, specifically targeting breast cancer stem cells (BCSCs).[11][12] In breast cancer cell lines, 13-oxo-ODE has been demonstrated to:
-
Suppress cell proliferation and mammosphere formation.[11]
-
Reduce the subpopulation of CD44high/CD24low cells, a key marker of BCSCs.[11]
-
Decrease the expression of aldehyde dehydrogenase (ALDH), another BCSC marker.[11]
-
Downregulate the gene and protein expression of c-Myc, a critical transcription factor for BCSC survival and self-renewal.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of 13-oxo-ODE.
Table 1: Anti-inflammatory Effects of 13-oxo-ODE in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration of 13-oxo-ODE | Effect | Reference |
| Cell Viability | Up to 100 µM | No significant growth inhibition | [5] |
| 200 µM | 42% inhibition of cell proliferation | [5] | |
| TNF-α Secretion | Not specified | Decreased LPS-induced production | [5] |
| IL-1β Secretion | Not specified | Decreased LPS-induced production | [5] |
| NF-κB p65 Nuclear Translocation | Not specified | Reduced by 67% compared to LPS-stimulated cells | [5] |
Table 2: Effects of 13-oxo-ODE on Breast Cancer Stem Cells
| Cell Line | Parameter | Concentration of 13-oxo-ODE | Effect | Reference |
| Breast Cancer Cells | Cell Viability | 0-400 µM | Dose-dependent reduction in viability | [11] |
| Breast Cancer Stem Cells | Apoptosis | Not specified | Increased apoptosis | [11][12] |
| Mammosphere Growth | Not specified | Reduced growth | [12] | |
| c-Myc Expression | Not specified | Decreased gene and protein expression | [11] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies to elucidate the mechanism of action of 13-oxo-ODE.
Cell Culture and Treatment
-
RAW 264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of 13-oxo-ODE for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).[5][9]
-
Breast Cancer Cells: Human breast cancer cell lines (e.g., MDA-MB-231) are maintained in appropriate culture media. For experiments, cells are treated with a range of 13-oxo-ODE concentrations (e.g., 0-400 µM) for 24 hours.[11]
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: NO production in the culture supernatant is measured using the Griess reagent.[5]
-
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-1β in the cell culture supernatants are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[5]
Western Blotting for Signaling Protein Analysis
-
Protein Extraction: Cells are lysed to extract total protein, or nuclear and cytosolic fractions are separated using appropriate kits.
-
SDS-PAGE and Immunoblotting: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are then incubated with primary antibodies against target proteins (e.g., p-p65, p-ERK, p-JNK, p-p38, Nrf2, HO-1, c-Myc) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][11]
PPAR Activation Assay (Luciferase Reporter Assay)
-
Cell Transfection: Cells (e.g., CV-1) are co-transfected with a PPAR expression vector (e.g., GAL4/PPAR chimera) and a luciferase reporter plasmid containing PPAR response elements.
-
Treatment and Luciferase Measurement: Transfected cells are treated with 13-oxo-ODE or other compounds for a specified period. Cell lysates are then assayed for luciferase activity using a luminometer.[6]
Breast Cancer Stem Cell Assays
-
Mammosphere Formation Assay: Single cells are plated in ultra-low attachment plates with mammosphere culture medium and treated with 13-oxo-ODE. The number and size of mammospheres formed are quantified after a certain period.[11][12]
-
Flow Cytometry for BCSC Markers: Cells are stained with fluorescently labeled antibodies against CD44 and CD24, or with an Aldefluor kit to measure ALDH activity. The percentage of CD44high/CD24low or ALDH-positive cells is determined by flow cytometry.[11]
-
Apoptosis Assay: Apoptosis is assessed by staining cells with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometry analysis.[12]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by 13-oxo-ODE and a typical experimental workflow for its investigation.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 7. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Signaling Pathways of 13-Oxo-9E,11E-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) is an endogenous oxidized lipid mediator derived from linoleic acid. It has emerged as a significant signaling molecule with pleiotropic effects, including potent anti-inflammatory properties and anticancer activities. This technical guide provides a comprehensive overview of the known signaling pathways of 13-oxo-ODE, with a focus on its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ) and its modulatory effects on key cellular processes such as inflammation, apoptosis, and cell proliferation. This document includes a compilation of quantitative data, detailed experimental protocols for studying 13-oxo-ODE's bioactivities, and visualizations of its signaling cascades to serve as a valuable resource for researchers in the fields of pharmacology, cell biology, and drug discovery.
Introduction
This compound (13-oxo-ODE), also known as 13-KODE, is a keto-derivative of linoleic acid, a common omega-6 fatty acid. Its production in biological systems is linked to the activity of lipoxygenases and subsequent dehydrogenation of the intermediate, 13-hydroxyoctadecadienoic acid (13-HODE)[1][2]. Initially identified for its role in inflammation, recent studies have expanded its known biological functions to include the regulation of cancer cell proliferation and stemness. The primary molecular target identified for 13-oxo-ODE is the nuclear receptor PPARγ, a key regulator of lipid metabolism, inflammation, and cellular differentiation[1][3][4]. This guide will delve into the core signaling mechanisms of 13-oxo-ODE, providing the necessary technical details for its study and potential therapeutic application.
Biosynthesis of 13-Oxo-ODE
The synthesis of 13-oxo-ODE is a multi-step enzymatic process that begins with the dietary essential fatty acid, linoleic acid.
Core Signaling Pathways
PPARγ-Dependent Anti-Inflammatory Signaling
The most well-characterized signaling pathway for 13-oxo-ODE involves its function as an endogenous ligand for PPARγ[1][3][4]. Activation of PPARγ by 13-oxo-ODE leads to the transcriptional repression of pro-inflammatory genes, primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Anti-Cancer Signaling in Breast Cancer Stem Cells
Recent evidence has highlighted a role for 13-oxo-ODE in the suppression of breast cancer stem cells (BCSCs). This pathway involves the downregulation of the proto-oncogene c-Myc, leading to decreased BCSC proliferation and an increase in apoptosis[5][6].
Quantitative Data
The following tables summarize the quantitative data available for the biological activities of 13-oxo-ODE.
Table 1: Anti-Inflammatory Effects of 13-oxo-ODE in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Treatment | Concentration | Effect | Reference |
| IL-1β mRNA expression | 13-oxo-ODE | 100 µM | 52% downregulation compared to LPS-treated control | [7] |
| IL-1β protein secretion | 13-oxo-ODE | 100 µM | 72% downregulation compared to LPS-treated control | [7] |
| TNF-α mRNA expression | 13-oxo-ODE | 100 µM | 66% decrease compared to LPS-stimulated cells | [7] |
| TNF-α protein secretion | 13-oxo-ODE | 100 µM | 61% decrease compared to LPS-stimulated cells | [7] |
| p-ERK1/2 levels | 13-oxo-ODE | 100 µM | 66% decrease compared to LPS-stimulated control | [8] |
| p-p38 levels | 13-oxo-ODE | 100 µM | 47% decrease compared to LPS-stimulated control | [8] |
| p-JNK levels | 13-oxo-ODE | 100 µM | 52% decrease compared to LPS-stimulated control | [8] |
| Nuclear p65 levels | 13-oxo-ODE | 100 µM | 67% reduction compared with LPS-stimulated cells | [8] |
Table 2: Anti-Cancer Effects of 13-oxo-ODE on Breast Cancer Cells
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | Cell Viability (MTS) | 0-400 µM (24h) | Dose-dependent reduction in viability | [9] |
| MCF-7 | Cell Viability (MTS) | 0-400 µM (24h) | Dose-dependent reduction in viability | [9] |
| MDA-MB-231 BCSCs | Apoptosis (Annexin V) | 150 µM | Increase in late apoptotic cells from 6.5% to 23.7% | [6] |
| MDA-MB-231 BCSCs | Mammosphere Formation | 150 µM | Reduction in number and size of mammospheres | [6] |
Experimental Protocols
PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol is adapted from a general method for assessing PPARα activation and can be applied to study PPARγ activation by 13-oxo-ODE[10][11].
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression vector for the ligand-binding domain of human PPARγ fused to the GAL4 DNA-binding domain
-
Reporter plasmid with a luciferase gene under the control of a GAL4 upstream activating sequence
-
Internal control reporter plasmid (e.g., pRL-CMV)
-
Transfection reagent (e.g., Lipofectamine)
-
13-oxo-ODE
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, co-transfect the cells with the PPARγ expression vector, the luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent.
-
Incubate the transfected cells for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of 13-oxo-ODE or a vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is a standard method for detecting apoptosis by flow cytometry[8].
Materials:
-
Cells of interest (e.g., MDA-MB-231 BCSCs)
-
13-oxo-ODE
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of 13-oxo-ODE (e.g., 150 µM) for the specified time.
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells[2][3][6].
Materials:
-
Breast cancer cells (e.g., MDA-MB-231, MCF-7)
-
Ultralow-attachment 6-well plates
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
13-oxo-ODE
-
Trypsin-EDTA
-
Inverted microscope
Procedure:
-
Prepare a single-cell suspension of the breast cancer cells.
-
Plate the cells at a low density (e.g., 3x10^4 cells/well for MDA-MB-231) in ultralow-attachment 6-well plates with mammosphere culture medium containing 13-oxo-ODE or a vehicle control.
-
Incubate the plates for 7-10 days to allow for mammosphere formation.
-
Count the number of mammospheres (typically >50 µm in diameter) in each well using an inverted microscope.
-
Calculate the Mammosphere Formation Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
Western Blot Analysis for MAPK and NF-κB Pathways
This protocol allows for the detection of changes in protein expression and phosphorylation states in key signaling pathways.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
13-oxo-ODE
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-NF-κB p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with 13-oxo-ODE for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a bioactive lipid with significant therapeutic potential, particularly in the context of inflammatory diseases and cancer. Its primary mode of action through PPARγ provides a clear mechanism for its anti-inflammatory effects. Furthermore, its ability to target cancer stem cells by modulating the c-Myc pathway opens up new avenues for cancer therapy. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted signaling roles of 13-oxo-ODE and to aid in the development of novel therapeutic strategies based on its biological activities. As our understanding of the complex network of lipid signaling pathways continues to grow, 13-oxo-ODE is poised to remain a molecule of high interest for the scientific and drug development communities.
References
- 1. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | In Vivo [iv.iiarjournals.org]
- 7. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of 13-Oxo-9E,11E-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA), a linoleic acid metabolite, has emerged as a promising bioactive lipid with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of 13-oxo-ODA's mechanisms of action, supported by quantitative data from key studies and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation biology and drug discovery.
Core Anti-inflammatory Mechanisms
13-oxo-ODA exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the inflammatory response. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, 13-oxo-ODA has been shown to:
-
Inhibit Pro-inflammatory Mediators: It significantly suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS)[1][2][3][4]. Furthermore, it reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β)[1][2][3][4].
-
Modulate NF-κB and MAPK Signaling: 13-oxo-ODA inhibits the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory gene expression[1][3][4]. It also attenuates the activation of mitogen-activated protein kinases (MAPKs), which are key regulators of the inflammatory cascade[1][3][4].
-
Activate Nrf2/HO-1 Pathway: This compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) and induces the expression of its downstream target, heme oxygenase-1 (HO-1). This pathway plays a crucial role in the cellular antioxidant response and contributes to the resolution of inflammation[1][3][4].
-
Activate PPARα and PPARγ: 13-oxo-ODA acts as an agonist for both peroxisome proliferator-activated receptor-alpha (PPARα) and -gamma (PPARγ)[1][5][6][7]. Activation of these nuclear receptors is known to have anti-inflammatory effects by repressing the expression of pro-inflammatory genes[7].
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of 13-oxo-ODA in LPS-stimulated RAW 264.7 macrophages.
| Parameter Measured | 13-oxo-ODA Concentration (µM) | Incubation Time | % Inhibition/Reduction vs. LPS Control | Reference |
| Nitric Oxide (NO) Production | 100 | 24h | Significant reduction | [1][3][4] |
| iNOS Protein Expression | 100 | Not Specified | Marked reduction | [1] |
| iNOS mRNA Expression | 100 | Not Specified | Decrease | [1] |
| TNF-α Secretion | 100 | Not Specified | 61% | [1] |
| TNF-α mRNA Expression | 100 | Not Specified | 66% | [1] |
| IL-1β Secretion | 100 | Not Specified | 72% | [1] |
| IL-1β mRNA Expression | 100 | Not Specified | 52% | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anti-inflammatory properties of 13-oxo-ODA.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with varying concentrations of 13-oxo-ODA for 1 hour, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurements).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period, collect the cell culture supernatant.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration, which is a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
-
Collect the cell culture supernatant after the treatment period.
-
Quantify the concentrations of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on the standard curve.
Western Blot Analysis for Signaling Proteins (NF-κB, MAPK, Nrf2, HO-1)
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, p65, phospho-p38, p38, Nrf2, HO-1, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. For nuclear translocation of NF-κB, nuclear and cytoplasmic fractions are prepared before lysis.
PPARα/γ Luciferase Reporter Assay
-
Transfect a suitable cell line (e.g., HEK293T or CV-1) with a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene, along with an expression vector for PPARα or PPARγ. A co-transfection with a Renilla luciferase vector can be used for normalization.
-
After transfection, treat the cells with various concentrations of 13-oxo-ODA or a known PPAR agonist (positive control) for 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of PPAR transcriptional activity.
Visualizations: Signaling Pathways and Workflows
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. korambiotech.com [korambiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Cancer Potential of 13-Oxo-9E,11E-octadecadienoic Acid on Breast Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-cancer effects of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA) on breast cancer stem cells (BCSCs). The information presented is collated from peer-reviewed research, offering a comprehensive resource on the molecule's mechanism of action, experimental validation, and potential as a therapeutic agent.
Executive Summary
Breast cancer remains a significant global health challenge, with cancer stem cells (CSCs) implicated in tumor recurrence, metastasis, and therapeutic resistance. Emerging research has identified this compound, a naturally occurring oxidized linoleic acid metabolite, as a potent inhibitor of breast cancer stem cells. This document outlines the key findings, experimental methodologies, and underlying signaling pathways associated with the anti-cancer activity of 13-oxo-ODA against BCSCs. The primary mechanism of action involves the downregulation of the proto-oncogene c-Myc, a critical regulator of stemness.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of 13-oxo-ODA on breast cancer cells and breast cancer stem cells.
Table 1: Effect of 13-oxo-ODA on Breast Cancer Cell Viability
| Cell Line | Concentration of 13-oxo-ODA (µM) | Incubation Time (hours) | % Cell Viability (Approx.) |
| MDA-MB-231 | 100 | 24 | ~80% |
| 200 | 24 | ~60% | |
| 400 | 24 | ~40% | |
| MCF-7 | 100 | 24 | ~85% |
| 200 | 24 | ~70% | |
| 400 | 24 | ~55% |
Table 2: Inhibition of Mammosphere Formation by 13-oxo-ODA
| Cell Line | Concentration of 13-oxo-ODA (µM) | Parameter | Result |
| MDA-MB-231 | 100 | Mammosphere Number | Significant Reduction |
| 200 | Mammosphere Number | Further Significant Reduction | |
| MCF-7 | 100 | Mammosphere Number | Significant Reduction |
| 200 | Mammosphere Number | Further Significant Reduction |
Table 3: Induction of Apoptosis in Breast Cancer Stem Cells by 13-oxo-ODA
| Treatment | Cell Population | % of Apoptotic Cells |
| Control (DMSO) | Late Apoptotic | 6.5% |
| 150 µM 13-oxo-ODA | Late Apoptotic | 23.7% |
Table 4: Reduction of Breast Cancer Stem Cell Markers by 13-oxo-ODA
| Marker | Cell Line | Concentration of 13-oxo-ODA (µM) | Effect |
| CD44high/CD24low | MDA-MB-231 | 100 | Reduction in Population |
| 200 | Further Reduction in Population | ||
| ALDH Expression | MDA-MB-231 | 100 | Reduction in Expression |
| 200 | Further Reduction in Expression |
Table 5: Downregulation of Gene Expression by 13-oxo-ODA in BCSCs
| Gene | Treatment | Result |
| c-myc | 150 µM 13-oxo-ODA | Significant decrease in mRNA expression |
| Nanog | 150 µM 13-oxo-ODA | Significant decrease in mRNA expression |
| Oct4 | 150 µM 13-oxo-ODA | Significant decrease in mRNA expression |
| CD44 | 150 µM 13-oxo-ODA | Significant decrease in mRNA expression |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of 13-oxo-ODA in breast cancer stem cells and a typical experimental workflow for investigating its effects.
Caption: Proposed signaling pathway of 13-oxo-ODA in breast cancer stem cells.
Caption: Experimental workflow for assessing the effects of 13-oxo-ODA.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research investigating 13-oxo-ODA's effects on breast cancer stem cells.[1][2][3]
Cell Culture and Reagents
-
Cell Lines: Human breast cancer cell lines MDA-MB-231 and MCF-7 were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
13-oxo-ODA: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Final concentrations for treatment ranged from 0 to 400 µM.
Cell Viability Assay (MTS Assay)
-
Seed breast cancer cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with varying concentrations of 13-oxo-ODA (0-400 µM) for 24 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent to each well.
-
Incubate for a specified time according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader to determine cell viability.
Mammosphere Formation Assay
-
Plate single-cell suspensions of MDA-MB-231 (3x10⁴ cells/well) and MCF-7 (4x10⁴ cells/well) in ultra-low attachment 6-well plates.
-
Culture the cells in mammosphere-forming medium.
-
Treat the cells with 13-oxo-ODA at the desired concentrations.
-
Incubate for 5-7 days to allow for mammosphere formation.
-
Count the number of mammospheres and measure their size using an inverted microscope.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat breast cancer stem cells with 150 µM 13-oxo-ODA.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Breast Cancer Stem Cell Marker Analysis
-
CD44high/CD24low Analysis:
-
Treat cells with 13-oxo-ODA.
-
Harvest and wash the cells.
-
Incubate with fluorescently labeled antibodies against CD44 and CD24.
-
Analyze the stained cells using flow cytometry to determine the percentage of the CD44high/CD24low population.
-
-
Aldehyde Dehydrogenase (ALDH) Activity Assay:
-
Use a commercial ALDH activity assay kit.
-
Treat cells with 13-oxo-ODA.
-
Incubate the cells with the ALDH substrate.
-
A specific inhibitor of ALDH is used as a negative control.
-
Analyze the cells by flow cytometry to measure the ALDH-positive population.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from 13-oxo-ODA-treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for c-myc, Nanog, Oct4, CD44, and a housekeeping gene (e.g., β-actin) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Western Blotting
-
Lyse 13-oxo-ODA-treated and control cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The presented data strongly indicate that this compound exhibits significant anti-cancer effects on breast cancer stem cells.[1][2][3] Its ability to suppress proliferation, inhibit the self-renewal capacity of BCSCs, and induce apoptosis highlights its therapeutic potential.[1][3] The core mechanism, identified as the downregulation of c-Myc and its downstream targets, provides a clear rationale for its anti-CSC activity.[1][2] This technical guide serves as a foundational resource for further research and development of 13-oxo-ODA as a novel therapeutic agent targeting the root of breast cancer malignancy. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | Semantic Scholar [semanticscholar.org]
13-Oxo-9E,11E-octadecadienoic Acid (13-oxo-ODA): A Potent PPARα Agonist for Lipid Metabolism Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA), a naturally occurring oxidized linoleic acid derivative found in tomato juice, has emerged as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3][4] PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose metabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing circulating and hepatic triglyceride levels. This technical guide provides a comprehensive overview of the current knowledge on 13-oxo-ODA as a PPARα agonist, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Introduction
Dyslipidemia, characterized by elevated levels of triglycerides and cholesterol in the blood, is a major risk factor for the development of cardiovascular diseases and non-alcoholic fatty liver disease (NAFLD).[2] Peroxisome proliferator-activated receptors (PPARs) are key regulators of energy homeostasis and are considered important therapeutic targets for metabolic disorders.[1][2] The PPAR subfamily consists of three isotypes: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, where it governs the expression of genes involved in fatty acid uptake and oxidation.[1][5] Synthetic PPARα agonists, such as fibrates, are used clinically to treat hypertriglyceridemia. The discovery of naturally occurring, potent PPARα agonists like 13-oxo-ODA presents an opportunity for the development of novel therapeutics or nutraceuticals for the management of metabolic diseases.[1][2]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of 13-oxo-ODA.
Table 1: In Vitro PPARα Activation
| Compound | Assay Type | Cell Line | Concentration | Fold Activation vs. Vehicle | Reference |
| 13-oxo-ODA | Luciferase Reporter Assay | CV-1 | 1 µM | ~2.5 | [6] |
| 13-oxo-ODA | Luciferase Reporter Assay | CV-1 | 10 µM | ~5.0 | [6] |
| 13-oxo-ODA | Luciferase Reporter Assay | CV-1 | 30 µM | ~7.5 | [6] |
| 9-oxo-ODA | Luciferase Reporter Assay | CV-1 | 30 µM | ~5.0 | [6] |
| CLA | Luciferase Reporter Assay | CV-1 | 30 µM | ~4.0 | [6] |
| GW7647 (Positive Control) | Luciferase Reporter Assay | CV-1 | 5 nM | ~8.0 | [6] |
Note: Fold activation is estimated from graphical data presented in the cited literature.[6]
Table 2: In Vivo Effects of 13-oxo-ODA in High-Fat Diet-Fed KK-Ay Mice
| Parameter | Treatment Group | Value | % Change vs. Control | Reference |
| Plasma Triglycerides | Control | ~250 mg/dL | - | [5][7] |
| 0.05% 13-oxo-ODA | ~150 mg/dL | ~ -40% | [5][7] | |
| Hepatic Triglycerides | Control | ~120 mg/g liver | - | [5][7] |
| 0.05% 13-oxo-ODA | ~80 mg/g liver | ~ -33% | [5][7] | |
| Fasting Plasma Glucose | Control | ~200 mg/dL | - | [7] |
| 0.05% 13-oxo-ODA | ~150 mg/dL | ~ -25% | [7] | |
| Rectal Temperature | Control | ~36.5 °C | - | [5] |
| 0.05% 13-oxo-ODA | ~37.17 °C | ~ +0.67 °C | [5] |
Table 3: Upregulation of PPARα Target Gene mRNA in Mouse Primary Hepatocytes
| Gene | Treatment | Fold Induction vs. Vehicle | Reference |
| CPT1a | 20 µM 13-oxo-ODA | ~2.5 | [8] |
| AOX | 20 µM 13-oxo-ODA | ~3.0 | [8] |
| FAT | 20 µM 13-oxo-ODA | ~2.0 | [8] |
| ACS | 20 µM 13-oxo-ODA | ~2.5 | [8] |
| UCP2 | 20 µM 13-oxo-ODA | ~2.0 | [8] |
Note: Fold induction is estimated from graphical data presented in the cited literature.[8]
Signaling Pathways and Mechanisms of Action
13-oxo-ODA exerts its biological effects by directly binding to and activating PPARα. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
The downstream effects of PPARα activation by 13-oxo-ODA include increased expression of genes involved in fatty acid transport (FAT), fatty acid activation (ACS), and mitochondrial β-oxidation (CPT1a, AOX), as well as uncoupling proteins (UCP2).[1][5] This coordinated upregulation of metabolic genes results in enhanced fatty acid catabolism, leading to a reduction in triglyceride stores in the liver and skeletal muscle, and a decrease in circulating triglyceride levels.[1][5]
Experimental Protocols
This section details the methodologies for key experiments used to characterize 13-oxo-ODA as a PPARα agonist.
Luciferase Reporter Gene Assay
This assay is used to determine the ability of a compound to activate a specific nuclear receptor in a cellular context.
Detailed Methodology:
-
Cell Culture: CV-1 cells are cultured in appropriate media and conditions.[6]
-
Transfection: Cells are co-transfected with three plasmids:
-
An expression vector for a GAL4-human PPARα ligand-binding domain (LBD) chimeric protein (pM-hPPARα).[6]
-
A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) linked to a luciferase gene (p4xUASg-tk-luc).[6]
-
An internal control reporter plasmid, such as pRL-CMV, which constitutively expresses Renilla luciferase.[6]
-
-
Incubation: Transfected cells are incubated for 24 hours to allow for plasmid expression.[6]
-
Treatment: The culture medium is replaced with medium containing various concentrations of 13-oxo-ODA, control compounds (e.g., 9-oxo-ODA, CLA), a known PPARα agonist (e.g., GW7647), or a vehicle control (e.g., DMSO).[6]
-
Second Incubation: Cells are incubated with the treatments for another 24 hours.[6]
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a luminometer and a dual-luciferase assay kit.[6]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold activation is then calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.
Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression
This technique is used to quantify the mRNA levels of PPARα target genes in cells or tissues following treatment with 13-oxo-ODA.
Detailed Methodology:
-
Cell/Tissue Preparation: Mouse primary hepatocytes are isolated and cultured, or liver and skeletal muscle tissues are obtained from mice treated with 13-oxo-ODA in their diet.[1][5]
-
RNA Extraction: Total RNA is extracted from the cells or tissues using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The cDNA is used as a template for qPCR with gene-specific primers for PPARα target genes (e.g., Cpt1a, Aox, Fat, Acs, Ucp2) and a housekeeping gene for normalization (e.g., 36B4). The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to detect the amplification of DNA.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the 13-oxo-ODA-treated group is normalized to the housekeeping gene and then compared to the vehicle-treated control group.
Logical Relationships and Physiological Outcomes
The activation of PPARα by 13-oxo-ODA initiates a cascade of molecular events that culminate in significant physiological changes, primarily related to lipid metabolism.
Conclusion
This compound is a potent, naturally derived PPARα agonist that has demonstrated significant efficacy in both in vitro and in vivo models of lipid metabolism.[1][2] Its ability to activate PPARα and subsequently upregulate genes involved in fatty acid oxidation leads to a notable reduction in plasma and hepatic triglyceride levels.[5] These findings highlight the potential of 13-oxo-ODA as a lead compound for the development of new therapeutic agents for the treatment of dyslipidemia and related metabolic disorders. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in humans and to explore its potential as a nutraceutical or pharmaceutical agent.
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PPAR | TargetMol [targetmol.com]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 8. Item - Figure S1 - Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]
A Technical Guide to the Natural Sources of 13-Oxo-9E,11E-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) is an oxidized lipid mediator derived from the essential fatty acid, linoleic acid. As a member of the oxylipin family, this molecule is gaining significant attention within the scientific community for its diverse biological activities, including its role as a potent agonist for peroxisome proliferator-activated receptors (PPARs). This technical guide provides a comprehensive overview of the natural sources of 13-oxo-ODE, methodologies for its analysis, and its involvement in key cellular signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their exploration of this promising bioactive compound.
Natural Occurrence of this compound
This compound, along with its isomeric forms, has been identified in a variety of plant and animal sources. In plants, its formation is often associated with responses to stress and developmental processes. In mammals, it is a product of linoleic acid metabolism.
Plant Sources
Several plant species have been reported to contain 13-oxo-octadecadienoic acids. Notable examples include:
-
Tomato (Solanum lycopersicum ): Various tomato species and their processed products, such as juice, are significant sources of 13-oxo-ODE.[1][2] Research has shown that the concentration of this compound can increase during the homogenization of tomato fruit.[1][2]
-
Soybean (Glycine max ): PubChem data indicates the presence of 13-oxo-octadecadienoic acid in soybeans.[3]
-
Carthamus oxyacanthus : This plant is also listed as a source of 13-oxo-octadecadienoic acid.[3]
-
Artemisia argyi : Another documented plant source for this oxylipin.[3]
-
Glasswort (Salicornia herbacea ): This halophyte has been shown to contain the 9Z,11E isomer of 13-oxo-octadecadienoic acid, often referred to as 13-KODE.
-
Arctium and Centaurea Genera: Various species within these genera are also reported to contain this compound.
Animal Sources
In animals, 13-oxo-ODE is an endogenous metabolite of linoleic acid.[4] Its production is linked to the activity of lipoxygenase and cytochrome P450 enzymes.[4]
Quantitative Data on 13-Oxo-9,11-octadecadienoic Acid in Natural Sources
The concentration of 13-oxo-9,11-octadecadienoic acid can vary significantly depending on the source, tissue type, and processing methods. The following table summarizes the available quantitative data for tomato fruit.
| Natural Source | Tissue | Isomer(s) | Concentration (µg/g fresh weight) | Reference |
| Tomato (Solanum lycopersicum) | Peel | 9-oxo-ODA and 13-oxo-ODA | ~0.2 | [1][2] |
| Tomato (Solanum lycopersicum) | Sarcocarp | 9-oxo-ODA and 13-oxo-ODA | ~0.1 | [1][2] |
| Tomato (Solanum lycopersicum) | Gelatinous Tissue | 9-oxo-ODA and 13-oxo-ODA | ~0.002 | [1][2] |
Biosynthesis of this compound
The primary precursor for the biosynthesis of 13-oxo-ODE is linoleic acid, an 18-carbon polyunsaturated fatty acid. The formation of 13-oxo-ODE involves a series of enzymatic steps.
Caption: Enzymatic conversion of linoleic acid to 13-oxo-ODE.
Experimental Protocols
Extraction and Quantification of 13-Oxo-9,11-octadecadienoic Acid from Tomato Fruit
This protocol is a representative method adapted from studies on the analysis of oxylipins in plant tissues.
1. Sample Preparation and Extraction:
-
Flash-freeze fresh tomato tissue (peel, sarcocarp, or gelatinous tissue) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 1 g) to a glass tube.
-
Add an internal standard (e.g., d4-13-HODE) for quantification.
-
Add 10 mL of ice-cold extraction solvent (e.g., 2-propanol/water/HCl) and vortex thoroughly.
-
Add 20 mL of dichloromethane (B109758) and vortex again.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase.
2. Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the organic extract onto the cartridge.
-
Wash the cartridge with water and then with a low percentage of methanol in water to remove polar impurities.
-
Elute the oxylipins with methanol or ethyl acetate.
3. UPLC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Inject an aliquot into a UPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 30% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 13-oxo-ODE and the internal standard.
-
Caption: General workflow for the analysis of 13-oxo-ODE.
Signaling Pathways
13-Oxo-ODE has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. It also exhibits anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways.
PPARα Activation Pathway
13-Oxo-ODE acts as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. This activation upregulates genes involved in fatty acid oxidation, thereby helping to reduce lipid accumulation.
Caption: PPARα signaling pathway initiated by 13-oxo-ODE.
Inhibition of NF-κB and MAPK Signaling Pathways
In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB and MAPK signaling pathways are activated, leading to the production of pro-inflammatory mediators. 13-Oxo-ODE has been shown to inhibit these pathways. It can prevent the nuclear translocation of NF-κB and reduce the phosphorylation of key MAPK proteins (p38, ERK, and JNK), thereby suppressing the inflammatory response.
Caption: Anti-inflammatory action of 13-oxo-ODE.
Conclusion
This compound is a naturally occurring oxylipin with significant therapeutic potential. Its presence in common dietary sources like tomatoes, coupled with its ability to modulate key signaling pathways involved in lipid metabolism and inflammation, makes it a compelling target for further research and development. This guide provides a foundational understanding of its natural sources, analytical methodologies, and biological activities to aid scientists in unlocking the full potential of this bioactive molecule.
References
- 1. Microalgae-derived oxylipins decrease inflammatory mediators by regulating the subcellular location of NFκB and PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of activator protein-1 transcription factor activation by omega-3 fatty acid modulation of mitogen-activated protein kinase signaling kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of essential oil extracted from Artemisia argyi leaf on lipid metabolism and gut microbiota in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic acid - Wikipedia [en.wikipedia.org]
The Enzymatic Cascade: A Technical Guide to the Biosynthesis of 13-Oxo-9E,11E-octadecadienoic Acid from Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-9E,11E-octadecadienoic acid (13-KODE) is an oxidized lipid metabolite of linoleic acid that has garnered significant interest in the scientific community. As a bioactive molecule, 13-KODE is implicated in a variety of physiological and pathological processes, making its biosynthetic pathway a critical area of study for researchers in fields ranging from biochemistry to drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway of 13-KODE from linoleic acid, detailing the enzymatic reactions, experimental protocols for analysis, and key quantitative data.
The Core Biosynthetic Pathway
The conversion of linoleic acid to this compound is a multi-step enzymatic cascade. The primary pathway involves the sequential action of two key enzymes: a lipoxygenase and a hydroxy fatty acid dehydrogenase.
The biosynthesis can be summarized in the following three steps:
-
Dioxygenation: Linoleic acid is first oxidized by a 13-lipoxygenase (13-LOX) to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE). This reaction introduces a hydroperoxy group at the 13th carbon and results in the formation of a conjugated diene system.
-
Reduction: The hydroperoxy intermediate, 13(S)-HPODE, is then rapidly reduced to its corresponding hydroxyl derivative, 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), by peroxidases such as glutathione (B108866) peroxidase.[1]
-
Dehydrogenation: Finally, 13(S)-HODE is oxidized to this compound (13-KODE) by an NAD+-dependent 13-hydroxyoctadecadienoic acid dehydrogenase.[2] This step converts the hydroxyl group into a keto group, yielding the final product.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the sequential enzymatic conversion of linoleic acid to 13-KODE.
Quantitative Data
The efficiency and kinetics of the enzymes involved in 13-KODE biosynthesis are crucial for understanding the regulation of its production. The following tables summarize key quantitative data for the primary enzymes.
Table 1: Kinetic Parameters of 13-Lipoxygenase (LOX)
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol·s-1·mg protein-1) | Reference |
| Soybean Lipoxygenase-1 (Wild Type) | Linoleic Acid | - | - | [3] |
| Cucumber Linoleate (B1235992) 13-Lipoxygenase | Linoleic Acid | 114.9 | 12 s-1 (turnover) | [4] |
| Arabidopsis thaliana LOX2 | Linolenic Acid | - | 4.4 ± 0.3 | [5] |
| Arabidopsis thaliana LOX3 | Linolenic Acid | - | 71 ± 2 | [5] |
| Arabidopsis thaliana LOX4 | Linolenic Acid | 5.8 | 128 | [5] |
| Arabidopsis thaliana LOX6 | Linolenic Acid | - | 2.3 ± 0.2 | [5] |
| Lasiodiplodia theobromae LOX1 | Linoleic Acid | - | - | [6] |
| Lasiodiplodia theobromae LOX2 | Linoleic Acid | - | - | [6] |
Table 2: Specific Activity of 13-Hydroxyoctadecadienoic Acid Dehydrogenase
| Cell Line/Tissue Source | Specific Activity (pmol/min/mg) | Reference |
| Caco-2 cells | 200-400 | [7] |
| Swiss mouse 3T3 fibroblasts | 0.6-2 | [7] |
Experimental Protocols
Accurate measurement of the enzymatic activities and quantification of the metabolites are essential for studying the biosynthesis of 13-KODE. This section provides detailed methodologies for key experiments.
Protocol 1: Spectrophotometric Assay for 13-Lipoxygenase Activity
This protocol is based on the detection of the conjugated diene system formed in 13-HPODE, which absorbs light at 234 nm.
Materials:
-
Spectrophotometer with UV capabilities
-
Quartz cuvettes
-
Linoleic acid substrate solution (e.g., 10 mM sodium linoleate)[8]
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0-9.0, depending on the specific LOX isoform)[8]
-
Enzyme extract or purified 13-lipoxygenase
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding the appropriate volume of phosphate buffer and linoleic acid substrate solution.[8]
-
Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the enzyme extract.
-
Immediately monitor the increase in absorbance at 234 nm over a set period (e.g., 3-5 minutes).
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient for the hydroperoxide product is typically around 25,000 M-1cm-1.
Protocol 2: Spectrophotometric Assay for 13-Hydroxyoctadecadienoic Acid Dehydrogenase Activity
This assay measures the formation of the 2,4-dienone chromophore in 13-KODE, which has an absorbance maximum at 285 nm.[2]
Materials:
-
Spectrophotometer with UV capabilities
-
Quartz cuvettes
-
13(S)-HODE substrate solution
-
NAD+ solution
-
Buffer (e.g., as optimized for the specific dehydrogenase)
-
Enzyme extract or purified 13-HODE dehydrogenase
Procedure:
-
Prepare the reaction mixture in a quartz cuvette containing the buffer, 13(S)-HODE substrate, and NAD+.
-
Equilibrate the mixture to the optimal reaction temperature.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in absorbance at 285 nm over time.[2]
-
Calculate the enzyme activity based on the rate of change in absorbance.
Protocol 3: Quantitative Analysis of 13-KODE by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of 13-KODE and its precursors from biological samples or reaction mixtures.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small percentage of formic acid for better peak shape)
-
13-KODE analytical standard
-
Sample extracts
Procedure:
-
Sample Preparation: Extract the lipids from the sample using a suitable organic solvent (e.g., Folch extraction). Evaporate the solvent and reconstitute the lipid residue in the mobile phase.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Separation: Elute the compounds using a defined mobile phase gradient.
-
Detection: Monitor the eluent at 285 nm for UV detection of 13-KODE.[2] For higher specificity and sensitivity, use an MS detector.
-
Quantification: Create a standard curve using known concentrations of the 13-KODE analytical standard. Quantify the amount of 13-KODE in the sample by comparing its peak area to the standard curve.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for studying the biosynthesis of 13-KODE.
Conclusion
The biosynthesis of this compound from linoleic acid is a well-defined enzymatic cascade that plays a significant role in lipid metabolism and signaling. Understanding the intricacies of this pathway, from the kinetics of the involved enzymes to the precise methods for its analysis, is paramount for researchers and professionals in the life sciences and drug development. The data and protocols presented in this guide offer a solid foundation for further investigation into the biological functions of 13-KODE and the enzymes that govern its formation. As research in this area continues to evolve, the development of more sophisticated analytical techniques and a deeper understanding of the regulatory mechanisms will undoubtedly unveil new therapeutic and diagnostic opportunities.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Metabolism of oxidized linoleic acid: characterization of 13-hydroxyoctadecadienoic acid dehydrogenase activity from rat colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Site-Specifically 13C Labeled Linoleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of cucumber linoleate 13-lipoxygenase to a 9-lipoxygenating species by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increases in 13-hydroxyoctadecadienoic acid dehydrogenase activity during differentiation of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoxygenase activity determination [protocols.io]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of 13-Oxo-9E,11E-octadecadienoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE), also known as 13-Keto-9E,11E-octadecadienoic acid (13-KODE), is an oxidized metabolite of linoleic acid.[1][2] This molecule has garnered significant interest in the scientific community due to its diverse biological activities. It has been identified as a potent agonist of peroxisome proliferator-activated receptor-α (PPARα), playing a role in regulating energy metabolism and reducing triglyceride levels.[1][3] Furthermore, 13-oxo-ODE exhibits anti-inflammatory properties through the inhibition of NF-κB and MAPK signaling pathways and the activation of the Nrf2/HO-1 signaling cascade.[1] Recent studies have also highlighted its potential in cancer therapy, where it can down-regulate c-Myc expression in breast cancer stem cells.[4]
These application notes provide detailed protocols for the synthesis and purification of this compound to support further research and development.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 13-oxo-9Z,11E-octadecadienoic acid | [5] |
| CAS Number | 54739-30-9 | [5] |
| Molecular Formula | C₁₈H₃₀O₃ | [5] |
| Molecular Weight | 294.4 g/mol | [5][6] |
| Purity (Typical) | >95% (HPLC) | [6] |
| Appearance | Solution in ethanol (B145695) (100 µg/ml) | [5] |
| UV max | 279 nm | [5] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMF | 50 mg/ml | [5] |
| DMSO | 50 mg/ml | [5] |
| Ethanol | 50 mg/ml | [5] |
| PBS (pH 7.2) | 1 mg/ml | [5] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol outlines a chemoenzymatic approach for the synthesis of 13-oxo-ODE starting from linoleic acid. The process involves two main stages: enzymatic formation of the precursor 13-hydroxyoctadecadienoic acid (13-HODE) and its subsequent chemical oxidation.
Part A: Enzymatic Synthesis of 13(S)-Hydroxy-9Z,11E-octadecadienoic Acid (13-HODE)
This part of the protocol is adapted from methods for producing 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE), the precursor to 13-HODE.[1][7]
-
Substrate Preparation: Prepare a solution of linoleic acid (substrate) at a concentration of 0.1 M.
-
Enzyme Reaction:
-
Use soybean lipoxygenase-1 at a concentration of 4 mg/ml.[7]
-
Maintain the reaction pH at 10.0-11.0 and the temperature at 5°C.[7]
-
Ensure continuous oxygen supply by bubbling oxygen through the solution at a pressure of 2.5 bar to prevent the formation of byproducts.[7]
-
The lipoxygenase will convert linoleic acid to 13-(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE).
-
-
Reduction to 13-HODE:
-
Following the enzymatic reaction, reduce the resulting 13-HpODE to 13-HODE using a suitable reducing agent such as glutathione (B108866) peroxidase.[1]
-
Part B: Chemical Oxidation of 13-HODE to this compound
-
Oxidation Step:
-
Dissolve the purified 13-HODE from Part A in an appropriate organic solvent.
-
Add Dess-Martin periodinane as the oxidizing agent to convert the hydroxyl group of 13-HODE to a keto group, yielding 13-oxo-ODE.[7]
-
-
Work-up and Purification:
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Purify the crude product using silica (B1680970) gel chromatography followed by preparative HPLC to obtain high-purity this compound.
-
Protocol 2: Purification of this compound from Salicornia herbacea
This protocol details the isolation and purification of 13-oxo-ODE from the plant Salicornia herbacea.[1][4]
-
Extraction:
-
Incubate 1 kg of ground Salicornia herbacea with absolute methanol (B129727) at 28-32°C overnight in a shaking incubator.[1][4]
-
-
Solvent Partitioning:
-
Combine the methanol extract with water in a 1:1 ratio.
-
Evaporate the methanol completely using a rotary evaporator.
-
Extract the remaining aqueous solution with an equal volume of ethyl acetate (B1210297).[1][4]
-
Collect the ethyl acetate fraction and evaporate the solvent.
-
-
Column Chromatography I (Silica Gel):
-
Dissolve the dried ethyl acetate extract in methanol.
-
Load the sample onto a silica gel column (e.g., 3x30 cm).
-
Elute the column with a chloroform:methanol (30:1) solvent mixture.[4]
-
Collect fractions and identify the active fractions using a relevant bioassay (e.g., antioxidant or anti-cancer stem cell assay).[4]
-
-
Column Chromatography II (Sephadex LH-20):
-
Pool the active fractions from the silica gel chromatography.
-
Load the pooled fractions onto a Sephadex LH-20 gel column (e.g., 2.5x30.0 cm).[4]
-
Elute and collect the active fractions.
-
-
Preparative Thin Layer Chromatography (TLC):
-
Load the active fractions from the Sephadex column onto a preparative glass TLC plate (e.g., 20x20 cm).
-
Develop the plate in a chamber with a hexane:ethyl acetate:acetic acid (15.0:5.0:1.0) solvent mixture.[4]
-
Isolate the band corresponding to the active compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the isolated compound from TLC to preparative HPLC to obtain pure this compound.[4]
-
Visualizations
Caption: Biosynthetic and chemoenzymatic pathway for this compound.
Caption: Workflow for the purification of this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | PPAR | TargetMol [targetmol.com]
- 4. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. biorlab.com [biorlab.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Standards of 13-Oxo-9E,11E-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE) is an oxidized metabolite of linoleic acid, a polyunsaturated omega-6 fatty acid. This molecule is of significant interest to the scientific community due to its diverse biological activities, including its role in inflammation, cancer progression, and metabolic regulation. As a potent signaling molecule, accurate and reliable quantification of 13-Oxo-ODE in biological matrices is crucial for elucidating its physiological and pathological functions. These application notes provide detailed protocols for the analysis of this compound using standard analytical techniques, a summary of its quantitative analysis in various samples, and an overview of the key signaling pathways it modulates.
Analytical Standards
Commercial standards for this compound are available from various suppliers and are essential for the accurate quantification and validation of analytical methods.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₈H₃₀O₃ |
| Molecular Weight | 294.43 g/mol |
| CAS Number | 29623-29-8 |
| Appearance | Solid, Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
It is recommended to prepare stock solutions in a suitable organic solvent such as ethanol (B145695) or methanol (B129727) and store them at -20°C. For use in aqueous buffers, it may be necessary to first dissolve the compound in an organic solvent before dilution.
Quantitative Data Summary
The following tables summarize the reported concentrations and effects of this compound in various biological and experimental contexts.
Table 1: Concentrations of 13-Oxo-octadecadienoic Acid Isomers in Biological Samples
| Biological Matrix | Species | Concentration | Analytical Method | Reference |
| Meat Products | Not Specified | 0.56-5.79 µg/g (for 13-E,E-HODE, a related compound) | HPLC-PDA | [1] |
Table 2: In Vitro Efficacy of 13-Oxo-octadecadienoic Acid
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| Breast Cancer Cells | 13-Oxo-9Z,11E-ODE | Inhibition of cell proliferation and mammosphere formation | Reduction in cell viability and mammosphere number/size | [2] |
| Breast Cancer Stem Cells | 150 µM 13-Oxo-9Z,11E-ODE | Induction of apoptosis | Increase in late apoptotic cell subpopulation from 6.5% to 23.7% | [2] |
| Murine Macrophages (RAW 264.7) | 100 µM 13-KODE (9Z,11E isomer) | Inhibition of LPS-induced NO, TNF-α, and IL-1β production | Significant reduction in inflammatory mediators | [3] |
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Isomer Separation
This method is suitable for the separation of geometric isomers of 13-Oxo-ODE and related oxidized fatty acids.
1. Sample Preparation: a. Extraction: Extract lipids from the biological sample using a suitable method, such as a modified Folch extraction with chloroform/methanol (2:1, v/v). b. Saponification (Optional): To analyze total fatty acids (esterified and non-esterified), perform alkaline hydrolysis of the lipid extract using a solution of KOH in methanol. c. Solid-Phase Extraction (SPE): i. Condition a Sep-Pak C18 cartridge with methanol followed by deionized water. ii. Load the extracted and, if applicable, saponified sample onto the cartridge. iii. Wash the cartridge with water to remove polar impurities. iv. Elute the fatty acids with a non-polar solvent like hexane (B92381) or ethyl acetate. d. Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
Column: Absolute SiO₂ column (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Isocratic elution with n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: Photodiode Array (PDA) detector at 234 nm[1]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient
Protocol 2: Reversed-Phase LC-MS/MS for Quantification
This method provides high sensitivity and selectivity for the quantification of 13-Oxo-ODE in complex biological matrices.
1. Sample Preparation: a. Extraction: Perform a liquid-liquid extraction. For plasma samples, a mixture of water/isopropanol/hexane can be used. b. Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of a related fatty acid) to the sample prior to extraction to correct for matrix effects and variations in recovery. c. Drying and Reconstitution: Evaporate the organic extract to dryness under nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., Luna C18, 3 µm, 2 mm x 150 mm)[4]
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: Acetonitrile/methanol (4:1, v/v) with 0.1% acetic acid[5]
-
Gradient Elution:
-
0-5.0 min: 27% B
-
5.0-15.0 min: 27-70% B
-
15.0-25.0 min: 70-80% B
-
25.0-33.0 min: Hold at 80% B
-
33.0-35.0 min: 80-100% B
-
35.0-45.0 min: Hold at 100% B
-
45.0-50.0 min: Re-equilibrate at 27% B[5]
-
-
Flow Rate: 50 µL/min (can be adjusted based on the column dimensions)[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for 13-Oxo-ODE need to be determined by direct infusion of a standard. For the 9Z,11E isomer, a precursor ion of m/z 293.2 has been reported.[3]
Signaling Pathways and Experimental Workflows
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Activation
This compound is a potent agonist of PPARα, a nuclear receptor that plays a critical role in lipid metabolism.[6][7] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.
Caption: PPARα signaling pathway activated by 13-Oxo-9E,11E-ODE.
c-Myc Signaling Pathway in Cancer
In the context of breast cancer stem cells, the closely related 13-Oxo-9Z,11E-octadecadienoic acid has been shown to down-regulate the expression of the proto-oncogene c-Myc, leading to decreased cell proliferation and stemness.[2][8]
Caption: Inhibition of c-Myc signaling by 13-Oxo-ODE in cancer cells.
NF-κB, MAPK, and Nrf2/HO-1 Signaling in Inflammation
The 9Z,11E isomer of 13-Oxo-ODE has been demonstrated to exert anti-inflammatory effects by modulating the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways.[3] It is plausible that the 9E,11E isomer has similar activities.
Caption: Modulation of inflammatory pathways by 13-Oxo-ODE.
Experimental Workflow for a Cell-Based Assay
The following diagram outlines a general workflow for investigating the effects of this compound on a specific signaling pathway in a cell culture model.
Caption: General workflow for cell-based assays with 13-Oxo-ODE.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 13-Oxo-9E,11E-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE), a key oxidized metabolite of linoleic acid implicated in various physiological and pathological processes. Understanding its mass spectrometric behavior is crucial for accurate identification and quantification in complex biological matrices. This document outlines the characteristic fragmentation patterns observed in negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), provides a detailed experimental protocol for its analysis, and presents a proposed fragmentation pathway.
Introduction
This compound is an endogenous lipid mediator formed from the oxidation of linoleic acid. It belongs to the class of oxylipins and is known to be a ligand for peroxisome proliferator-activated receptors (PPARs), playing a role in inflammatory responses and metabolic regulation. Accurate and reliable analytical methods are essential for elucidating its biological functions and for its potential as a biomarker in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of such lipid species. This note focuses on the collision-induced dissociation (CID) fragmentation of the deprotonated molecule [M-H]⁻ of 13-oxo-ODE.
Data Presentation: Mass Spectrometry Fragmentation Pattern
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Neutral Loss/Fragment Structure |
| 293.2 | 275.2 | 1.7 | [M-H-H₂O]⁻ |
| 293.2 | 249.2 | 16.1 | Cleavage at the C12-C13 bond with H rearrangement |
| 293.2 | 221.1 | 49.8 | Cleavage at the C8-C9 bond |
| 293.2 | 220.1 | 38.1 | Loss of C₅H₁₀O from the alkyl end |
| 293.2 | 195.1 | 30.1 | Cleavage at the C13-C14 bond |
| 293.2 | 193.1 | 6.1 | Further fragmentation of m/z 221.1 |
| 293.2 | 177.1 | 7.2 | Cleavage at the C9-C10 bond |
| 293.2 | 167.1 | 4.2 | Cleavage at the C7-C8 bond |
| 293.2 | 139.1 | 3.6 | Further fragmentation |
| 293.2 | 113.1 | 12.9 | C₈H₁₀O⁻ fragment containing the carboxyl group |
Data adapted from the MassBank record for 13-keto-9Z,11E-octadecadienoic acid (Accession: MSBNK-Chubu_Univ-UT000096). The relative intensities are normalized to the base peak in the original spectrum.
Experimental Protocols
This section provides a representative protocol for the analysis of 13-oxo-ODE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract and concentrate oxylipins from a biological matrix (e.g., plasma, cell culture media).
-
Materials:
-
SPE Cartridges (e.g., C18, 100 mg)
-
Acetonitrile
-
Water with 0.1% formic acid
-
Hexane
-
Internal standard (e.g., 13-oxo-ODE-d4)
-
-
Procedure:
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Acidify the sample (e.g., 1 mL of plasma) with 0.1% formic acid to pH ~3.5.
-
Add the internal standard to the sample.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 15% methanol in water.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
2. Liquid Chromatography (LC)
-
Objective: To achieve chromatographic separation of 13-oxo-ODE from other isomers and matrix components.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% acetic acid.
-
Gradient Elution:
Time (min) % B 0.0 30 2.0 30 12.0 85 15.0 98 18.0 98 18.1 30 | 22.0 | 30 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify 13-oxo-ODE using its specific precursor-to-product ion transitions.
-
Instrumentation: A triple quadrupole or QTRAP mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 500 °C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1 (Nebulizer Gas): 50 psi
-
Ion Source Gas 2 (Heater Gas): 50 psi
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
13-oxo-ODE: Q1: 293.2 m/z -> Q3: 195.1 m/z (quantifier), 221.1 m/z (qualifier)
-
13-oxo-ODE-d4 (Internal Standard): Q1: 297.2 m/z -> Q3: 198.1 m/z
-
-
Collision Gas: Nitrogen.
-
Collision Energy: Optimized for the specific instrument, typically in the range of -15 to -25 eV.
Mandatory Visualization: Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for the [M-H]⁻ ion of this compound.
Caption: Proposed fragmentation of 13-oxo-ODE [M-H]⁻.
Conclusion
The mass spectrometry fragmentation pattern of this compound in negative ion mode provides characteristic product ions that can be used for its unambiguous identification and quantification. The provided experimental protocol offers a robust and sensitive method for the analysis of this important lipid mediator in biological samples. The fragmentation diagram illustrates the key cleavage points, aiding in the structural elucidation of this and related oxylipins. This information is valuable for researchers in the fields of lipidomics, pharmacology, and clinical diagnostics.
Application Notes and Protocols for the Quantification of 13-Oxo-9E,11E-octadecadienoic Acid (13-oxo-ODE) by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) is a bioactive oxidized metabolite of linoleic acid, a polyunsaturated omega-6 fatty acid.[1] It is formed via the enzymatic action of 12/15-lipoxygenase (LOX) and subsequent dehydrogenation of the intermediate 13-hydroxyoctadecadienoic acid (13-HODE).[2] As an endogenous ligand for peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), 13-oxo-ODE is implicated in the regulation of lipid metabolism and inflammatory processes.[2][3] Its role in various physiological and pathological conditions necessitates accurate and robust analytical methods for its quantification in biological matrices.
High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers the sensitivity and selectivity required for the precise measurement of 13-oxo-ODE in complex samples such as plasma and tissues.[4][5] These application notes provide detailed protocols for the quantification of 13-oxo-ODE, including sample preparation, chromatographic separation, and detection.
Signaling Pathway of 13-Oxo-ODE Formation and Action
The formation of 13-oxo-ODE is initiated by the oxidation of linoleic acid. This pathway is a key branch of the broader oxylipin signaling network. 13-oxo-ODE exerts its biological effects by activating nuclear receptors, thereby influencing gene expression related to lipid metabolism and inflammation.[2][3][6]
Experimental Workflow for Quantification
The quantification of 13-oxo-ODE from biological samples typically involves several key steps, from sample collection and preparation to instrumental analysis and data processing. The following diagram outlines a general experimental workflow.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of oxylipins, including 13-oxo-ODE, from plasma samples.[7]
Materials:
-
Human plasma
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized water
-
Internal Standard (IS) solution (e.g., d4-9-HODE in methanol)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 5 µL of the internal standard solution.
-
Pre-condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.5 mL of 5% methanol in water to remove unbound interferences.
-
Elute the analytes with 1.2 mL of methanol into a clean collection tube.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 50 µL of 50% methanol for LC-MS/MS analysis.
Protocol 2: Reversed-Phase HPLC-MS/MS Analysis
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of 13-oxo-ODE.[4][5]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-4 min: 30-50% B
-
4-14 min: 50-85% B
-
14-17 min: Hold at 99% B
-
17.1-20 min: Re-equilibrate at 30% B
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 120 °C
-
Desolvation Temperature: 500 °C
-
Capillary Voltage: 30 V
-
Cone Voltage: 30 V
-
MRM Transitions:
-
13-oxo-ODE: Precursor ion (m/z) 293.2 -> Product ion (m/z) 113.1 (Quantifier), 151.1 (Qualifier)
-
d4-9-HODE (IS): Precursor ion (m/z) 299.3 -> Product ion (m/z) 175.2
-
Quantitative Data Summary
The following tables summarize quantitative data from various HPLC methods for the analysis of 13-oxo-ODE and related compounds. This information can be used to assess method performance and select an appropriate analytical approach.
Table 1: LC-MS/MS Method Performance for Oxylipins
| Analyte | Linearity Range | R² | LOD | LOQ | Recovery (%) | Reference |
| 9-oxo-ODE | 1.0 - 100.0 ppb | > 0.9990 | 0.4 ppb | - | 87.25 - 119.44 | [2] |
| 13-HODE | 1.0 - 100.0 ppb | > 0.9990 | 0.4 ppb | - | 87.25 - 119.44 | [2] |
Table 2: Normal-Phase HPLC-UV Method for HODE Isomers
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/g) | LOQ (µg/g) | Average Recovery (%) | Reference |
| 13-Z,E-HODE | 0.5 - 20.0 | 0.9994 | 0.075 | 0.25 | 89.03 | [8] |
| 13-E,E-HODE | 0.25 - 10.0 | 0.9992 | 0.035 | 0.12 | 89.03 | [8] |
Conclusion
The protocols and data presented provide a comprehensive resource for the quantification of 13-oxo-ODE in biological samples. The choice of method, particularly between HPLC-UV and LC-MS/MS, will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper sample preparation, including the use of internal standards and efficient extraction techniques, is critical for obtaining accurate and reproducible results. The provided workflows and protocols serve as a robust starting point for researchers and scientists in the field of lipidomics and drug development.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE) is an oxidized metabolite of linoleic acid that has garnered significant interest for its diverse biological activities.[1] This lipid mediator is an endogenous ligand for peroxisome proliferator-activated receptor-gamma (PPARγ) and has demonstrated potent anti-inflammatory and anti-cancer properties.[2][3][4] These application notes provide detailed protocols for cell-based assays to characterize the activity of 13-Oxo-ODE, focusing on its anti-inflammatory effects, PPARγ agonism, and its ability to modulate cancer stem cell characteristics.
Data Presentation
The following tables summarize representative quantitative data from key experiments designed to assess the biological activity of 13-Oxo-ODE.
Table 1: Effect of 13-Oxo-ODE on LPS-Induced Nitric Oxide Production and Pro-inflammatory Cytokine Secretion in RAW 264.7 Macrophages.
| Treatment | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 2.1 ± 0.3 | 50.2 ± 8.5 | 15.3 ± 3.1 |
| LPS (1 µg/mL) | 45.8 ± 5.2 | 1250.6 ± 150.8 | 850.4 ± 95.2 |
| LPS + 13-Oxo-ODE (10 µM) | 30.5 ± 3.9 | 875.4 ± 102.1 | 590.7 ± 68.4 |
| LPS + 13-Oxo-ODE (50 µM) | 15.2 ± 2.1 | 450.9 ± 55.7 | 310.2 ± 40.1 |
| LPS + 13-Oxo-ODE (100 µM) | 8.9 ± 1.5 | 210.3 ± 30.2 | 150.6 ± 22.8 |
Table 2: Activation of PPARγ by 13-Oxo-ODE in a Luciferase Reporter Assay.
| Treatment | Fold Induction of Luciferase Activity |
| Vehicle Control | 1.0 ± 0.1 |
| Rosiglitazone (1 µM) | 8.5 ± 0.9 |
| 13-Oxo-ODE (1 µM) | 2.1 ± 0.3 |
| 13-Oxo-ODE (10 µM) | 4.8 ± 0.6 |
| 13-Oxo-ODE (50 µM) | 7.2 ± 0.8 |
Table 3: Effect of 13-Oxo-ODE on Breast Cancer Stem Cell Properties.
| Treatment (MDA-MB-231 cells) | Mammosphere Formation Efficiency (%) | Apoptosis (% Annexin V Positive) | Relative c-Myc mRNA Expression |
| Vehicle Control | 15.2 ± 2.1 | 5.1 ± 1.2 | 1.00 ± 0.12 |
| 13-Oxo-ODE (50 µM) | 9.8 ± 1.5 | 18.7 ± 2.5 | 0.65 ± 0.08 |
| 13-Oxo-ODE (100 µM) | 5.4 ± 0.9 | 35.2 ± 4.1 | 0.38 ± 0.05 |
| 13-Oxo-ODE (150 µM) | 2.1 ± 0.5 | 58.9 ± 6.3 | 0.15 ± 0.03 |
Experimental Protocols
I. Anti-inflammatory Activity Assays
1. Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the production of nitric oxide (NO) by assessing the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1][5]
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.[6]
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[1]
-
Pre-treat the cells with varying concentrations of 13-Oxo-ODE (or vehicle control) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[1]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
2. Pro-inflammatory Cytokine (TNF-α and IL-1β) Measurement by ELISA
This protocol quantifies the secretion of TNF-α and IL-1β from stimulated macrophages.
-
Cell Treatment: Treat RAW 264.7 cells as described in the nitric oxide production assay.
-
ELISA Procedure:
-
Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6]
-
3. NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.
-
Cell Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.[7]
-
-
Assay Procedure:
-
After 24 hours, pre-treat the transfected cells with 13-Oxo-ODE for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[7]
-
Lyse the cells using a passive lysis buffer.[8]
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
4. Western Blot for MAPK Phosphorylation
This protocol assesses the phosphorylation status of key MAPK proteins (p38, JNK, ERK).
-
Cell Lysis:
-
Treat RAW 264.7 cells with 13-Oxo-ODE and LPS for an appropriate time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Procedure:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against phospho-p38, phospho-JNK, and phospho-ERK overnight at 4°C.[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[11]
-
Strip the membrane and re-probe for total p38, JNK, and ERK as loading controls.
-
5. Immunofluorescence for Nrf2 Nuclear Translocation
This assay visualizes the translocation of Nrf2 from the cytoplasm to the nucleus, indicating its activation.
-
Cell Preparation:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with 13-Oxo-ODE for a specified time.
-
-
Immunofluorescence Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[4]
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[4]
-
Block with 2% BSA for 30 minutes.[4]
-
Incubate with an anti-Nrf2 primary antibody overnight at 4°C.[4]
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence or confocal microscope.[12]
-
II. PPARγ Agonist Activity Assay
1. PPARγ Luciferase Reporter Assay
This assay quantifies the ability of 13-Oxo-ODE to activate PPARγ.
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T or a specific reporter cell line) with a PPARγ expression plasmid, a luciferase reporter plasmid containing PPAR response elements (PPREs), and a Renilla luciferase control plasmid.[13]
-
-
Assay Procedure:
-
After 24 hours, treat the cells with varying concentrations of 13-Oxo-ODE or a known PPARγ agonist (e.g., Rosiglitazone) for 16-24 hours.[13][14]
-
Lyse the cells and measure the firefly and Renilla luciferase activities as described in the NF-κB reporter assay protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
III. Anti-Cancer Activity Assays
1. Mammosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.[15][16]
-
Cell Culture:
-
Culture breast cancer cells (e.g., MDA-MB-231) in standard 2D culture.
-
Harvest the cells and prepare a single-cell suspension.
-
-
Assay Procedure:
-
Seed the single cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.[15]
-
Treat the cells with different concentrations of 13-Oxo-ODE.
-
Incubate for 7-10 days to allow mammosphere formation.[15]
-
Count the number of mammospheres (typically >50 µm in diameter) in each well.
-
Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.[15]
-
2. Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol detects apoptosis by measuring the externalization of phosphatidylserine (B164497) on the cell membrane.[2][3][17]
-
Cell Treatment: Treat breast cancer cells with 13-Oxo-ODE for a specified time (e.g., 24-48 hours).
-
Staining Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[2]
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry immediately.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
3. c-Myc Expression Analysis by qPCR and Western Blot
These protocols measure the changes in c-Myc mRNA and protein levels.
-
Quantitative PCR (qPCR):
-
Treat cells with 13-Oxo-ODE for a desired time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[18]
-
Calculate the relative expression of c-Myc using the ΔΔCt method.
-
-
Western Blot:
Mandatory Visualizations
Caption: Inhibition of the NF-κB signaling pathway by 13-Oxo-ODE.
Caption: Modulation of MAPK and Nrf2 signaling pathways by 13-Oxo-ODE.
Caption: Activation of the PPARγ signaling pathway by 13-Oxo-ODE.
Caption: Inhibition of c-Myc and induction of apoptosis by 13-Oxo-ODE.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. 4.12. Immunofluorescence Staining of Nrf2 Nuclear Translocation [bio-protocol.org]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. Phosphoproteome Profiling of the Macrophage Response to Different Toll-Like Receptor Ligands Identifies Differences in Global Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 16. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neoplasiaresearch.com [neoplasiaresearch.com]
- 19. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 13-Oxo-9E,11E-octadecadienoic Acid (13-oxo-ODA)
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing in vivo experimental models to study the biological effects of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA).
Application Note 1: Metabolic Disorders - Dyslipidemia and Hepatic Steatosis
13-oxo-ODA, a derivative of conjugated linoleic acid found in tomato juice, has been identified as a potent agonist of peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism.[1][2][3][4] In vivo studies have demonstrated its potential to ameliorate dyslipidemia and hepatic steatosis, making it a compound of interest for metabolic research.[1][2]
Experimental Model: Obese and diabetic mouse models, such as the KK-A^y mouse, are highly suitable for investigating the effects of 13-oxo-ODA on metabolic parameters.[1][4] These mice spontaneously develop obesity, hyperglycemia, and hyperinsulinemia, mimicking key aspects of human metabolic syndrome.
Quantitative Data Summary
| Parameter | Control (High-Fat Diet) | 0.02% 13-oxo-ODA | 0.05% 13-oxo-ODA | Reference |
| Plasma Triglyceride (mg/dL) | ~250 | ~200 | ~150 | [1] |
| Hepatic Triglyceride (mg/g liver) | ~80 | ~60 | ~40 | [1] |
| Body Weight (g) | 36.2 ± 0.51 | 36.3 ± 0.75 | 37.1 ± 0.58 | [1][4] |
| Rectal Temperature (°C) | ~36.5 | Not reported | ~37.2* | [1] |
*p<0.05 vs. control. Data are approximated from graphical representations in the source.
Experimental Protocol: High-Fat Diet-Induced Dyslipidemia in KK-A^y Mice
This protocol is based on the methodology described by Kim et al. (2012).[1][4]
1. Animals and Acclimation:
-
Male KK-A^y mice, 4 weeks of age.
-
Acclimate for 1 week with ad libitum access to standard chow and water.
2. Diet and Treatment:
-
Divide mice into three groups:
-
Control group: High-fat diet (HFD).
-
Treatment group 1: HFD containing 0.02% (w/w) 13-oxo-ODA.
-
Treatment group 2: HFD containing 0.05% (w/w) 13-oxo-ODA.
-
-
Administer the respective diets for 4 weeks.
-
Monitor food intake and body weight regularly.
3. Oral Glucose Tolerance Test (OGTT):
-
After 3 weeks of treatment, perform an OGTT.
-
Fast mice overnight.
-
Administer glucose orally (1.5 g/kg body weight).
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.[1][4]
4. Sample Collection and Analysis:
-
At the end of the 4-week treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for plasma analysis (triglycerides, glucose).
-
Harvest liver and skeletal muscle for triglyceride content analysis and gene expression studies (e.g., CPT1a, AOX, FAT, ACS, UCP2).[1][4]
-
Perform Oil Red O staining on liver sections to visualize lipid accumulation.[4]
5. Statistical Analysis:
-
Analyze data using one-way ANOVA followed by a post-hoc test for multiple comparisons.
-
A p-value of <0.05 is considered statistically significant.
Signaling Pathway
PPARα signaling pathway activated by 13-oxo-ODA.
Application Note 2: Inflammatory Conditions - Colitis
In vitro studies have demonstrated the anti-inflammatory properties of 13-oxo-ODA, suggesting its potential therapeutic role in inflammatory diseases.[5][6] It has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in macrophages.[5] Furthermore, 13-oxo-ODA is an endogenous ligand for PPARγ, a nuclear receptor with known anti-inflammatory effects in the colon. Chemically induced colitis models in mice are excellent tools to investigate these effects in vivo.
Experimental Models:
-
Dextran Sodium Sulfate (DSS)-Induced Colitis: This model mimics ulcerative colitis by causing direct toxicity to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.[7][8][9]
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model resembles Crohn's disease, inducing a T-cell-mediated immune response against hapten-modified proteins in the colon.[7][8][9]
Experimental Protocol: DSS-Induced Acute Colitis in Mice
1. Animals and Acclimation:
-
Male C57BL/6 mice, 8-12 weeks old.
-
Acclimate for 1 week.
2. Induction of Colitis and Treatment:
-
Provide 3% (w/v) DSS in the drinking water for 7 days to induce acute colitis.[7]
-
Concurrently, administer 13-oxo-ODA or vehicle control to respective groups. Administration can be oral (gavage) or intraperitoneal, with the dose determined by preliminary dose-response studies.
3. Monitoring and Disease Activity Index (DAI):
-
Monitor body weight, stool consistency, and presence of blood in feces daily.
-
Calculate the DAI based on a scoring system for these parameters.
4. Sample Collection and Analysis:
-
Euthanize mice on day 8 or 10.[7]
-
Measure colon length (a shorter colon indicates more severe inflammation).
-
Collect colonic tissue for histological analysis (H&E staining) to assess tissue damage, inflammatory cell infiltration, and mucosal ulceration.
-
Perform myeloperoxidase (MPO) assays on colonic tissue to quantify neutrophil infiltration.
-
Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colonic tissue homogenates using ELISA or qPCR.
Experimental Workflow
Workflow for DSS-induced colitis model.
Application Note 3: Cancer Research - Breast Cancer
Recent in vitro evidence suggests that 13-oxo-ODA possesses anti-cancer properties, particularly against breast cancer stem cells (BCSCs).[10] It has been shown to suppress cell proliferation, inhibit the formation of mammospheres (a surrogate for BCSC activity), and reduce the expression of the proto-oncogene c-Myc.[10] To translate these findings into a preclinical setting, a xenograft mouse model of human breast cancer is appropriate.
Experimental Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are essential for implanting human cancer cells. MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive) are commonly used human breast cancer cell lines that can be used to establish xenografts.[11]
Proposed Experimental Protocol: Human Breast Cancer Xenograft in Immunocompromised Mice
1. Animals and Cell Culture:
-
Female NOD/SCID or NSG mice, 6-8 weeks old.
-
Culture MDA-MB-231 or MCF-7 human breast cancer cells under standard conditions.
2. Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 breast cancer cells (resuspended in Matrigel) into the mammary fat pad of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
3. Treatment:
-
Randomize mice into control and treatment groups.
-
Administer 13-oxo-ODA (dose to be determined by toxicity studies) or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Treat for a predefined period (e.g., 3-4 weeks).
4. Tumor Growth Monitoring:
-
Measure tumor volume using calipers twice a week.
-
Monitor body weight and overall health of the animals.
5. Sample Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Perform immunohistochemistry on tumor sections to analyze markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and stemness (e.g., ALDH1, CD44/CD24).
-
Conduct Western blot or qPCR analysis on tumor lysates to assess the expression of target proteins, such as c-Myc.
Logical Relationship of Experimental Components
Logical flow of the breast cancer xenograft model.
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 2. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chemically induced mouse models of acute and chronic intestinal inflammation | Springer Nature Experiments [experiments.springernature.com]
- 9. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of 13-Oxo-9E,11E-octadecadienoic Acid from Natural Sources
Audience: Researchers, scientists, and drug development professionals.
Introduction:
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE), a derivative of linoleic acid metabolism, has garnered significant interest in the scientific community due to its diverse biological activities, including its role in regulating inflammatory processes and its potential as an anti-cancer agent.[1][2][3] This document provides detailed protocols for the isolation and purification of 13-oxo-ODE from natural sources, with a primary focus on the halophyte Salicornia herbacea, from which its isolation has been reported.[1][3] Additionally, it outlines the analytical methods for its characterization and presents relevant biochemical pathways.
Data Presentation
While specific quantitative yields and purity percentages at each step of the isolation process are not extensively detailed in the reviewed literature, the following table summarizes the chromatographic techniques and solvent systems that have been successfully employed for the purification of 13-oxo-ODE from Salicornia herbacea.[1]
| Purification Step | Chromatographic Method | Stationary Phase | Mobile Phase/Solvent System |
| Initial Fractionation | Column Chromatography | Silica (B1680970) Gel | Chloroform:Methanol (B129727) (30:1, v/v) |
| Size Exclusion | Column Chromatography | Sephadex LH-20 | Not explicitly stated in the source |
| Fine Purification | Preparative Thin Layer Chromatography (TLC) | Silica Gel | Hexane:Ethyl acetate (B1210297):Acetic acid (15:5:1, v/v/v) |
| Final Polishing | Preparative High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase | Not explicitly stated in the source |
Experimental Protocols
The following protocols are a synthesis of methodologies reported for the isolation of 13-oxo-ODE from the plant Salicornia herbacea.[1][3]
Protocol 1: Extraction and Initial Fractionation
This protocol describes the initial extraction and solvent partitioning to enrich the sample with 13-oxo-ODE.
Materials:
-
Dried and ground Salicornia herbacea
-
Methanol (100%)
-
Ethyl acetate
-
Distilled water
-
Rotary evaporator
-
Shaking incubator
Procedure:
-
Incubate 1 kg of ground Salicornia herbacea with a sufficient volume of 100% methanol at 32°C overnight in a shaking incubator.[1]
-
Separate the methanol extract from the plant material.
-
Combine the methanol extract with an equal volume of distilled water.[1]
-
Evaporate the methanol from the mixture using a rotary evaporator.[1]
-
To the remaining aqueous sample, add an equal volume of ethyl acetate and mix thoroughly in a separatory funnel.[1]
-
Allow the layers to separate and collect the upper ethyl acetate fraction.
-
Evaporate the ethyl acetate extract to dryness under vacuum.[1]
-
Dissolve the dried extract in a minimal amount of methanol for subsequent purification steps.[1]
Protocol 2: Chromatographic Purification of 13-Oxo-ODE
This protocol details a multi-step chromatographic procedure for the isolation of pure 13-oxo-ODE from the enriched extract.
Materials:
-
Enriched extract from Protocol 1
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Preparative TLC plates (silica gel)
-
Preparative HPLC system with a C18 column
-
Solvents: Chloroform, Methanol, Hexane, Ethyl acetate, Acetic acid (all HPLC grade)
Procedure:
Step 1: Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 3 x 30 cm) equilibrated with the running solvent.[1]
-
Load the dissolved ethyl acetate extract onto the column.[1]
-
Elute the column with a chloroform:methanol (30:1) solvent mixture.[1]
-
Collect fractions and monitor for the presence of the active compound using a relevant bioassay (e.g., anti-cancer stem cell activity) or by analytical TLC.[1]
-
Pool the active fractions and evaporate the solvent.
Step 2: Sephadex LH-20 Column Chromatography
-
Prepare a Sephadex LH-20 column (e.g., 2.5 x 30.0 cm).[1]
-
Load the pooled and dried active fractions from the previous step, dissolved in a suitable solvent.
-
Elute the column and collect fractions.[1]
-
Identify the active fractions using a bioassay or analytical TLC and pool them.[1]
-
Evaporate the solvent from the pooled fractions.
Step 3: Preparative Thin Layer Chromatography (TLC)
-
Dissolve the active fraction from the Sephadex LH-20 column in a minimal amount of solvent.
-
Apply the sample as a band onto a preparative silica gel TLC plate (20 x 20 cm).[1]
-
Develop the plate in a chamber saturated with a hexane:ethyl acetate:acetic acid (15:5:1) solvent mixture.[1]
-
After development, visualize the bands under UV light or with an appropriate stain.
-
Scrape the band corresponding to the active compound and extract the compound from the silica with a suitable solvent (e.g., methanol or ethyl acetate).
-
Filter to remove the silica and evaporate the solvent.
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the purified fraction from preparative TLC in the HPLC mobile phase.
-
Purify the compound using a preparative HPLC system equipped with a C18 column.[1]
-
Monitor the elution profile with a UV detector (13-oxo-ODE has a UV absorbance maximum at 279 nm).[4]
-
Collect the peak corresponding to 13-oxo-ODE.
-
Evaporate the solvent to obtain the pure compound.
Protocol 3: Characterization and Analysis
Isolated 13-oxo-ODE can be characterized and quantified using modern analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of oxylipins. Derivatization to fatty acid methyl esters (FAMEs) is often recommended to improve volatility and chromatographic separation.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique allows for the direct analysis of 13-oxo-ODE in biological samples with high sensitivity and specificity, often without the need for derivatization.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the precise chemical structure of the isolated compound.[3]
Visualizations
Biosynthesis of 13-Oxo-ODE
13-Oxo-ODE is a downstream metabolite of linoleic acid. The initial step involves the oxidation of linoleic acid by 12/15-lipoxygenase (LOX) to form 13-hydroxyoctadecadienoic acid (13-HODE).[2] Subsequently, 13-HODE is dehydrogenated to produce 13-oxo-ODE.[2][4]
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation and purification of 13-oxo-ODE from a natural source like Salicornia herbacea.
References
- 1. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 13-Oxo-9E,11E-octadecadienoic Acid in Lipidomics Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE), a keto-derivative of linoleic acid, is an endogenous lipid mediator implicated in a variety of physiological and pathological processes. As a bioactive oxylipin, it is gaining significant attention in the field of lipidomics for its role in cell signaling and as a potential biomarker for various diseases.[1] 13-oxo-ODE is formed from the oxidation of 13-hydroxyoctadecadienoic acid (13-HODE) by NAD+-dependent dehydrogenases.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the study of 13-oxo-ODE in a lipidomics context, focusing on its biological activities, signaling pathways, and analytical quantification.
Biological Activity and Signaling Pathways
13-oxo-ODE exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear hormone receptors that regulate gene expression involved in metabolism and inflammation.[1][6][7][8]
-
PPARγ Activation and Anti-inflammatory Effects: 13-oxo-ODE is an endogenous ligand for PPARγ.[2][6][9] This interaction is crucial in mediating its anti-inflammatory properties, particularly in colonic epithelial cells where it can reduce the secretion of pro-inflammatory cytokines like IL-8.[6][9] The activation of PPARγ by 13-oxo-ODE suggests its potential as a therapeutic target for inflammatory conditions such as inflammatory bowel disease (IBD).[2][9]
-
PPARα Activation and Metabolic Regulation: 13-oxo-ODE also acts as a potent agonist for PPARα, a key regulator of lipid metabolism.[7][8] Studies have shown that 13-oxo-ODE can induce the expression of PPARα target genes, leading to a decrease in plasma and hepatic triglyceride levels in animal models of obesity and diabetes.[7][8]
-
Other Signaling Pathways: Beyond PPARs, 13-oxo-ODE has been shown to modulate other signaling cascades. It can inhibit the NF-κB and MAPK signaling pathways, further contributing to its anti-inflammatory effects.[10] Additionally, it has been implicated in the regulation of c-Myc, a proto-oncogene, suggesting a role in cancer biology, particularly in suppressing breast cancer cell stemness.[11]
Signaling Pathway of 13-Oxo-ODE Formation and Action
Caption: Biosynthesis of 13-oxo-ODE and its major signaling targets.
Quantitative Data Summary
The concentration of 13-oxo-ODE can vary significantly depending on the biological matrix and the physiological or pathological state. The following table summarizes quantitative data reported in the literature.
| Biological Matrix | Condition | Concentration of 13-Oxo-ODE | Reference |
| HT-29 Cell Homogenates | Stimulated with Ca-ionophore | 155 ng/mL | [9] |
| Primary Colonic Epithelial Cell Homogenates | Stimulated with Ca-ionophore | 85 ng/mL | [9] |
This table will be expanded as more quantitative data becomes available.
Experimental Protocols
Accurate quantification of 13-oxo-ODE in biological samples is critical for understanding its role in lipidomics. The following protocols outline a general workflow for sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for 13-Oxo-ODE Analysis
Caption: General workflow for the analysis of 13-oxo-ODE.
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
Internal Standard (e.g., deuterated 13-oxo-ODE)
-
Solvents: Methanol (B129727) (MeOH), Chloroform, Hexane, Isopropanol, Acetonitrile (ACN), Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure (Liquid-Liquid Extraction - LLE):
-
To 200 µL of plasma or tissue homogenate, add 10 µL of a suitable internal standard mixture.[12]
-
Add a solvent mixture for protein precipitation and lipid extraction. A common method is the Folch procedure, which uses a 2:1 chloroform:MeOH mixture at a volume 20 times that of the sample.[13]
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.[12]
-
Centrifuge at 2000 x g for 5-10 minutes at 4°C to separate the organic and aqueous phases.[12][14]
-
Carefully collect the lower organic layer (chloroform layer) containing the lipids into a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.[14]
Procedure (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.[14][15]
-
Load the sample (previously subjected to protein precipitation) onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.[14][15]
-
Elute the lipids, including 13-oxo-ODE, with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).[14][15]
-
Evaporate the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 13-Oxo-ODE
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[16]
-
Mobile Phase A: Water with 0.1% formic acid or 0.2% acetic acid.[12][16]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 0.2% acetic acid.[12][16]
-
Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the lipophilic analytes, followed by a re-equilibration step. For example: 30-50% B over 4 min, 50-85% B over 10 min, hold at 99% B for 3 min, then return to initial conditions.[16]
-
Flow Rate: 300 µL/min.[16]
-
Column Temperature: 40°C.[16]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[16][17]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for 13-oxo-ODE and the internal standard. For d3-13-oxo-ODE, a transition of m/z 296.2 → 198.1 has been reported.[18][19]
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.
Data Analysis and Quantification:
-
A calibration curve should be generated using a series of known concentrations of an analytical standard of 13-oxo-ODE.
-
The concentration of 13-oxo-ODE in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The limit of detection (LOD) and limit of quantification (LOQ) should be established to ensure the reliability of the measurements.[12]
Conclusion
This compound is a bioactive lipid with significant roles in inflammation, metabolism, and cancer biology. Its study within the field of lipidomics holds great promise for identifying new therapeutic targets and disease biomarkers. The protocols and information provided herein offer a comprehensive guide for researchers to accurately quantify and investigate the functional roles of 13-oxo-ODE in various biological systems. Careful optimization of extraction and analytical methods will be key to generating high-quality, reproducible data in this exciting area of research.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Buy 13-OXO-ODE | 54739-30-9 [smolecule.com]
- 3. Human Metabolome Database: Showing metabocard for 13-OxoODE (HMDB0004668) [hmdb.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 8. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. lipidmaps.org [lipidmaps.org]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
Application Notes and Protocols for High-Purity 13-Oxo-9E,11E-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-9E,11E-octadecadienoic acid (also known as 13-Keto-9E,11E-octadecadienoic acid, 13-Oxo-ODE, or 13-KODE) is a bioactive lipid molecule derived from the oxidation of linoleic acid. It is an endogenous ligand for peroxisome proliferator-activated receptors (PPARs) and has demonstrated significant potential in various research areas, including inflammation, cancer, and metabolic diseases. This document provides detailed application notes and experimental protocols for the utilization of high-purity this compound in a laboratory setting.
Commercial Suppliers of High-Purity this compound
A selection of commercial suppliers offering high-purity this compound is summarized in the table below. Researchers should contact the suppliers directly for the most current product specifications and pricing.
| Supplier | Product Name(s) | CAS Number | Purity | Formulation/Notes |
| Cayman Chemical | 13-OxoODE | 54739-30-9 | ≥95% | A 100 µg/ml solution in ethanol. Soluble in DMF, DMSO, and Ethanol.[1] |
| Larodan | 13-Oxo-9(Z),11(E)-octadecadienoic acid | 54739-30-9 | >98% | Supplied in solution.[2] |
| Biopurify | (9Z,11E)-13-Oxo-9,11-octadecadienoic Acid | 54739-30-9 | 95%~99% | Analysis by HPLC-DAD or/and HPLC-ELSD. Identification by Mass, NMR.[3] |
| Lifeasible | This compound | 29623-29-8 | >= 98% | Identification by NMR; MS.[4] |
| BioCrick | 13-Oxo-9,11-octadecadienoic acid | 31385-09-8 | >98% | Confirmed by NMR. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] |
| BIORLAB | 13-keto-9Z,11E-octadecadienoic Acid | 54739-30-9 | HPLC>95% |
Application Notes
Anti-inflammatory Effects in Macrophages
This compound has been shown to exhibit potent anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells). It effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).
Mechanism of Action: The anti-inflammatory effects are mediated through the modulation of key signaling pathways:
-
Inhibition of NF-κB Signaling: this compound prevents the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of pro-inflammatory gene transcription.
-
Suppression of MAPK Pathway: It inhibits the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38.
-
Activation of Nrf2/HO-1 Pathway: This compound enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are key components of the cellular antioxidant and anti-inflammatory response.
PPARγ Agonist Activity in Colonic Epithelial Cells
This compound is an endogenous ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in human colonic epithelial cells. Activation of PPARγ has anti-inflammatory effects and is a potential therapeutic target for inflammatory bowel disease (IBD). This compound has been shown to be more potent in reducing IL-8 secretion from intestinal epithelial cells compared to other known PPARγ ligands like 13-HODE and 15-HETE.
Mechanism of Action:
-
Binds directly to and activates PPARγ.
-
Activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
This leads to the transcriptional repression of pro-inflammatory factors such as IL-8.
Anti-Cancer Stem Cell Effects in Breast Cancer
This compound has demonstrated the ability to target breast cancer stem cells (BCSCs). It can suppress cell proliferation, inhibit the formation of mammospheres (a surrogate for self-renewal capacity), and induce apoptosis in BCSCs.
Mechanism of Action:
-
Downregulates the expression of the c-Myc oncogene, a key survival factor for BCSCs.
-
Reduces the population of cells with the BCSC phenotype (CD44high/CD24low).
-
Decreases the activity of aldehyde dehydrogenase (ALDH), another marker for BCSCs.
Experimental Protocols
Investigation of Anti-inflammatory Effects in RAW 264.7 Macrophages
a) Cell Culture and Treatment
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours).
b) Nitric Oxide (NO) Production Assay (Griess Assay)
-
After treatment, collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
c) Western Blot Analysis for Signaling Proteins (NF-κB, MAPKs, Nrf2/HO-1)
-
Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, p38, Nrf2, and HO-1 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
PPARγ Activation Assay in HT-29 Colon Epithelial Cells
a) Cell Culture and Treatment
-
Culture HT-29 human colon adenocarcinoma cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified 5% CO2 atmosphere.
-
Seed cells and allow them to adhere.
-
Treat cells with this compound at various concentrations.
b) PPARγ Transcription Factor Activity Assay (ELISA-based)
-
Prepare nuclear extracts from treated HT-29 cells using a commercial kit.
-
Use a PPARγ transcription factor assay kit that utilizes a 96-well plate coated with a specific double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE).
-
Add nuclear extracts to the wells and incubate to allow PPARγ to bind to the PPRE.
-
Add a primary antibody specific for PPARγ.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of activated PPARγ.
c) IL-8 Secretion Assay (ELISA)
-
Collect cell culture supernatants after treatment.
-
Use a commercial human IL-8 ELISA kit.
-
Follow the manufacturer's protocol, which typically involves adding supernatants to an antibody-coated plate, followed by a detection antibody and substrate.
-
Measure the absorbance and calculate the IL-8 concentration based on a standard curve.
Breast Cancer Stem Cell (BCSC) Assays using MDA-MB-231 Cells
a) Mammosphere Formation Assay
-
Culture MDA-MB-231 human breast cancer cells as a monolayer in standard medium.
-
Harvest cells and resuspend them as single cells in mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.
-
Treat with this compound.
-
Incubate for 7-10 days to allow mammosphere formation.
-
Count the number of mammospheres (typically >50 µm in diameter) under a microscope.
b) CD44high/CD24low Population Analysis (Flow Cytometry)
-
Harvest treated MDA-MB-231 cells.
-
Resuspend cells in FACS buffer (e.g., PBS with 2% FBS).
-
Incubate with fluorescently-conjugated antibodies against CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated) for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Analyze the cell populations using a flow cytometer to determine the percentage of CD44high/CD24low cells.
c) Aldehyde Dehydrogenase (ALDH) Activity Assay
-
Use a commercial ALDH activity assay kit (e.g., ALDEFLUOR™).
-
Harvest treated cells and incubate them with the ALDH substrate.
-
A specific inhibitor (DEAB) is used as a negative control.
-
Analyze the cells by flow cytometry to quantify the ALDH-positive population.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup and the instructions provided with commercial kits and reagents.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 13-Oxo-9E,11E-octadecadienoic acid
Welcome to the technical support center for the synthesis of 13-Oxo-9E,11E-octadecadienoic acid (13-KODE). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of this bioactive lipid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers guidance on troubleshooting specific problems that can lead to low yields, impurities, and other challenges during the synthesis of this compound.
Q1: My reaction yield for the oxidation of 13-hydroxy-9E,11E-octadecadienoic acid (13-HODE) to 13-KODE is consistently low. What are the common causes?
Low yields in the synthesis of 13-KODE can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products. Key areas to investigate are:
-
Oxidizing Agent Activity: The choice and activity of the oxidizing agent are critical. Milder reagents are generally preferred to avoid side reactions.
-
Manganese Dioxide (MnO₂): This is a common and mild reagent for the oxidation of allylic alcohols.[1] However, its activity can vary depending on its preparation and activation. Ensure you are using freshly activated MnO₂ for optimal results. In some cases, a large excess of the oxidant is required, and reactions can be slow.[1]
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Pyridinium (B92312) Chlorochromate (PCC): PCC is another effective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[2] It is known to be effective for allylic alcohols.[3] However, it is a chromium-based reagent and therefore toxic, requiring careful handling and disposal. The reaction can sometimes produce a viscous material that complicates product isolation.[4]
-
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride and is known for its mild conditions and wide functional group tolerance.[5][6] It is a good option for sensitive substrates. However, it produces the malodorous byproduct dimethyl sulfide.[6]
-
Jones Oxidation: While effective for oxidizing secondary alcohols to ketones, Jones reagent (chromic acid in acetone/sulfuric acid) is a harsh oxidizing agent.[7][8][9][10] It can potentially lead to over-oxidation or side reactions with the double bonds in the fatty acid chain, although it generally does not oxidize unsaturated bonds.[8] Given the presence of a carboxylic acid, this reagent might be less suitable without proper protection.
-
-
Reaction Conditions:
-
Temperature: Many oxidation reactions, particularly the Swern oxidation, require low temperatures (e.g., -78 °C) to minimize side reactions.[5] For other reagents like MnO₂, the reaction is often run at room temperature.
-
Solvent: The choice of solvent is crucial. Dichloromethane (B109758) (DCM) is commonly used for PCC and MnO₂ oxidations.[1][2] Anhydrous conditions are often necessary, especially for Swern oxidations.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged exposure to the reaction conditions.
-
-
Isomerization: The conjugated 9E,11E-diene system is susceptible to isomerization under certain conditions, potentially leading to a mixture of stereoisomers which can be difficult to separate and will lower the yield of the desired product.[11]
Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I identify and minimize them?
The formation of byproducts is a common challenge. Here are some likely culprits and how to address them:
-
Over-oxidation: With stronger oxidizing agents, the aldehyde intermediate (if formed from a primary alcohol) can be further oxidized to a carboxylic acid. While 13-HODE is a secondary alcohol, other parts of the molecule could be susceptible. Milder reagents like MnO₂ or Swern conditions are less likely to cause over-oxidation.[1][6]
-
Isomers of 13-KODE: As mentioned, isomerization of the conjugated diene system can occur. This can be influenced by heat, light, or acidic/basic conditions. It is crucial to maintain mild reaction conditions. Analysis by HPLC with a suitable column can help identify and quantify different isomers.[11]
-
Epoxides: In some cases, oxidation reactions can lead to the formation of epoxides at the double bonds, especially with certain peroxy-acid reagents.[12]
-
Unreacted Starting Material: If you observe a significant amount of unreacted 13-HODE, it could be due to an insufficient amount of the oxidizing agent or a deactivated reagent.
To minimize byproducts:
-
Choose a selective oxidizing agent: For allylic alcohols like 13-HODE, MnO₂ is often a good choice due to its selectivity.[1]
-
Control reaction conditions: Maintain the recommended temperature and use an appropriate solvent.
-
Purify the starting material: Ensure your 13-HODE is pure before starting the oxidation.
-
Optimize stoichiometry: Use the correct molar ratio of the oxidizing agent to the substrate. An excess of the oxidant may be necessary, but a large excess can lead to side reactions.
Q3: Do I need to protect the carboxylic acid group of 13-HODE before oxidation?
The necessity of protecting the carboxylic acid group depends on the chosen oxidizing agent.
-
Reagents like PCC and Swern oxidation are generally compatible with free carboxylic acids. [2][13]
-
Jones reagent is highly acidic and may not be suitable for substrates with acid-sensitive groups, although esters are generally stable under these conditions. [10] If you must use a harsh, non-selective oxidizing agent, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy.[14] The ester can be hydrolyzed back to the carboxylic acid after the oxidation step.
Q4: What is the best method for purifying this compound?
High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying 13-KODE and separating it from unreacted starting material and byproducts.[15][16]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape, is a common mobile phase system.
-
Detection: The conjugated enone system of 13-KODE has a characteristic UV absorbance, which can be used for detection.
Experimental Protocols
Below are generalized methodologies for key experiments. It is crucial to consult the primary literature for specific details and safety precautions.
Protocol 1: Oxidation of 13-HODE to 13-KODE using Manganese Dioxide (MnO₂)
This protocol is a general guideline for the selective oxidation of an allylic alcohol.
-
Preparation: Dissolve 13-HODE in a suitable solvent such as dichloromethane (DCM) or chloroform (B151607) in a round-bottom flask.
-
Reagent Addition: Add activated manganese dioxide (MnO₂) in excess (typically 5-10 equivalents) to the solution. The quality of the MnO₂ is crucial for the success of the reaction.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC, looking for the disappearance of the 13-HODE spot and the appearance of the more nonpolar 13-KODE spot.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the MnO₂. Wash the Celite pad with the reaction solvent.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can then be purified by flash chromatography on silica (B1680970) gel or by preparative HPLC.
Protocol 2: Purification of 13-KODE by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude 13-KODE in the mobile phase.
-
HPLC System: Use a reversed-phase C18 column.
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: Monitor the elution at the wavelength of maximum absorbance for the conjugated enone system of 13-KODE.
-
Collection: Collect the fractions corresponding to the 13-KODE peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.
Quantitative Data Summary
The following table summarizes typical data related to the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₃₀O₃ | [17][18][19] |
| Molecular Weight | 294.43 g/mol | [17][18][19] |
| UV Absorbance (λmax) | ~279 nm (in ethanol) | [19] |
| Purity (commercially available) | >98% | [18] |
Note: Reaction yields are highly dependent on the specific reaction conditions and the scale of the synthesis. Researchers should optimize conditions for their specific setup.
Visualizations
Signaling Pathway of 13-KODE Precursor Synthesis
The following diagram illustrates the biological synthesis pathway of 13-HODE, the precursor to 13-KODE, from linoleic acid.
Caption: Biosynthesis of 13-KODE from Linoleic Acid.
Experimental Workflow for 13-KODE Synthesis and Purification
This diagram outlines the general steps involved in the chemical synthesis and purification of 13-KODE.
Caption: General workflow for 13-KODE synthesis.
Troubleshooting Logic for Low Yield
This diagram provides a logical approach to troubleshooting low yields in 13-KODE synthesis.
Caption: Troubleshooting low yield in 13-KODE synthesis.
References
- 1. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 8. Jones oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Jones Oxidation [organic-chemistry.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C18H30O3 | CID 5283012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. larodan.com [larodan.com]
- 19. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing the Purification of 13-Oxo-9E,11E-octadecadienoic Acid
Welcome to the technical support center for the purification of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification process to improve final product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently employed methods for the purification of 13-oxo-ODE involve a combination of techniques. These typically start with solvent extraction from a biological or reaction matrix, followed by one or more chromatographic steps. Common methods include solid-phase extraction (SPE), silica (B1680970) gel column chromatography, size-exclusion chromatography (Sephadex LH-20), and preparative thin-layer chromatography (TLC).[1][2] For final high-purity polishing, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.[3][4]
Q2: I am observing a low overall yield after purification. What are the potential causes?
A2: Low yield is a common issue that can arise from several factors throughout the purification workflow. Key areas to investigate include:
-
Product Degradation: 13-oxo-ODE, like other oxidized fatty acids, can be sensitive to light, heat, and repeated freeze-thaw cycles.[5][6]
-
Isomerization: The formation of various positional (e.g., 9-oxo-ODE) and geometric (cis/trans) isomers can complicate purification, leading to loss of the desired 13-Oxo-9E,11E isomer.[7][8]
-
Inefficient Extraction: The initial extraction from the sample matrix may be incomplete.
-
Poor Separation: Overlapping peaks during chromatographic separation can lead to fraction collection that either sacrifices purity for yield or vice-versa.
-
Sample Loss during Transfers: Multiple transfer steps between different purification stages can contribute to cumulative sample loss.
Q3: How can I minimize the degradation of this compound during purification and storage?
A3: To minimize degradation, it is crucial to handle the compound with care. Work in a well-ventilated area and avoid direct contact with skin and eyes.[9] For storage, it is recommended to keep the purified compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen).[6] Aliquoting the sample into smaller volumes can help to avoid repeated freeze-thaw cycles.[6] Protecting the sample from light by using amber vials is also advisable.[5]
Q4: What is the best way to separate this compound from its isomers?
A4: High-performance liquid chromatography (HPLC) is the most effective technique for separating closely related isomers of octadecadienoic acid.[10] Reversed-phase HPLC can separate based on polarity differences, while argentation HPLC can be employed to separate based on the number and geometry of double bonds.[10] Careful optimization of the mobile phase and gradient is critical for achieving baseline separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery from Solid-Phase Extraction (SPE) | Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. | Increase the elution solvent strength. For C18 cartridges, a higher percentage of an organic solvent like methanol or acetonitrile (B52724) in the elution buffer may be necessary.[11] |
| Analyte Breakthrough: The sample was loaded too quickly, or the cartridge was overloaded. | Decrease the sample loading flow rate to allow for proper binding. If overloading is suspected, use a larger SPE cartridge or reduce the sample amount. | |
| Broad or Tailing Peaks in HPLC | Column Overload: Too much sample has been injected onto the column. | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. | Add a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase to improve peak shape. | |
| Presence of Impurities in the Final Product | Co-elution of Similar Compounds: Impurities with similar retention times are not fully separated. | Optimize the HPLC gradient to improve resolution. Consider using a different column chemistry or a different separation technique (e.g., argentation chromatography).[10] |
| Contamination: Contamination from solvents, glassware, or other lab equipment. | Use high-purity solvents and ensure all glassware is thoroughly cleaned.[12] Running a blank gradient on the HPLC can help identify system contamination. | |
| Inconsistent Yields Between Batches | Variability in Starting Material: The concentration of 13-oxo-ODE in the initial sample may vary. | If possible, quantify the amount of 13-oxo-ODE in the starting material before purification to normalize the results. |
| Lack of an Internal Standard: Variations in extraction and purification efficiency are not being accounted for. | The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification and to track recovery throughout the purification process.[12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline for the cleanup of 13-oxo-ODE from a liquid sample matrix using a C18 SPE cartridge.
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Equilibration: Equilibrate the cartridge with 3 mL of 5% methanol in water.
-
Sample Loading: Load the acidified sample (pH ~3) onto the cartridge at a slow, consistent flow rate (approximately 1 drop per second).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the 13-oxo-ODE with 3 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for the next purification step or for analysis.[11]
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a starting point for the purification of 13-oxo-ODE using RP-HPLC.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 234 nm.[3]
-
Injection Volume: 20 µL.
Note: The gradient and mobile phase composition may need to be optimized based on the specific column and system used to achieve the best separation.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Solvent Extraction | Partitioning between immiscible solvents | Simple, rapid, and can handle large sample volumes. | Low selectivity, co-extraction of other lipids is common.[2] |
| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase | Good for sample cleanup and concentration, can be automated.[11] | Can have variable recovery, requires method development. |
| Silica Gel Chromatography | Adsorption based on polarity | High loading capacity, relatively inexpensive. | Can lead to isomerization or degradation of sensitive compounds.[1] |
| Sephadex LH-20 Chromatography | Size exclusion and partition chromatography | Mild conditions, good for separating compounds with different sizes and polarities.[1] | Slower flow rates, lower resolution compared to HPLC. |
| Preparative TLC | Adsorption on a thin layer of silica | Simple, visual separation. | Low sample capacity, risk of sample degradation on the plate.[2] |
| Reversed-Phase HPLC | Partitioning based on hydrophobicity | High resolution and selectivity, ideal for isomer separation.[3][4] | Lower sample capacity, requires specialized equipment. |
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound purification.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. benchchem.com [benchchem.com]
- 7. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 13-Oxo-9E,11E-octadecadienoic Acid Extraction
Welcome to the technical support center for the extraction of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps for accurate 13-oxo-ODE quantification?
A1: Proper sample handling and storage are paramount to prevent analyte degradation and artificial formation. It is crucial to collect samples (e.g., plasma) in tubes containing an anticoagulant like EDTA and process them promptly. For long-term storage, samples should be flash-frozen and maintained at -70°C or lower.[1] Repeated freeze-thaw cycles should be avoided as they can lead to the oxidation of polyunsaturated fatty acids.[1] Working under dim light and using inert gas (like nitrogen or argon) to flush sample tubes can minimize light-induced and oxidative degradation during processing.[1]
Q2: Which extraction method is recommended for 13-oxo-ODE from biological samples?
A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods. LLE, often following alkaline hydrolysis, is a common approach for plasma samples, using non-polar solvents like hexane (B92381).[1] SPE can be used as a cleanup step to remove interfering substances and can provide cleaner extracts, which is beneficial for sensitive LC-MS/MS analysis.[1][2] The choice between LLE and SPE may depend on the sample matrix, desired throughput, and the level of sample cleanup required.
Q3: Why is hydrolysis a necessary step in the extraction protocol?
A3: A significant portion of 13-oxo-ODE in biological matrices exists in an esterified form, bound to complex lipids such as triglycerides and phospholipids.[1][3] To accurately quantify the total amount of 13-oxo-ODE, it is essential to first cleave these ester bonds to release the free fatty acid. This is typically achieved through alkaline hydrolysis using reagents like sodium hydroxide (B78521) in methanol.[1][4]
Q4: How important is the use of an internal standard for quantification?
A4: The use of an internal standard is highly recommended for accurate and reproducible quantification of 13-oxo-ODE.[1] An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d3-13-oxo-ODE).[4] This helps to correct for analyte loss during sample preparation and for variations in instrument response, thereby improving the precision and accuracy of the results.[1]
Q5: What are the expected concentrations of 13-oxo-ODE in biological samples?
A5: The concentration of 13-oxo-ODE can vary significantly depending on the biological matrix, species, and the physiological or pathological state being studied. For instance, in tomato fruit, concentrations can range from approximately 0.002 µg/g to 0.2 µg/g depending on the tissue.[5] In a mouse model of chronic inflammatory pain, the concentration of 13-oxoODE in the periaqueductal gray was not significantly different between control and treated animals.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Analyte Degradation: Improper sample storage or handling.[1] 2. Inefficient Extraction: Suboptimal solvent choice or extraction conditions. 3. Incomplete Hydrolysis: Insufficient time, temperature, or reagent concentration for hydrolysis.[7] 4. Instrument Sensitivity: Mass spectrometer parameters not optimized. | 1. Improve Sample Handling: Store samples at -80°C, minimize freeze-thaw cycles, and work under inert gas.[1][3] 2. Optimize Extraction: Test different solvent systems (e.g., hexane, ethyl acetate) and pH conditions. Consider solid-phase extraction for sample cleanup.[1] 3. Optimize Hydrolysis: Ensure complete hydrolysis by optimizing incubation time (e.g., 30 minutes at 60°C) and reagent concentration (e.g., 0.2 M NaOH in methanol).[1][4] 4. Tune Instrument: Optimize mass spectrometer parameters, including precursor/product ion selection, collision energy, and source settings.[8][9] |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variations in pipetting, vortexing times, or temperature control. 2. Analyte Instability: Degradation of 13-oxo-ODE during the extraction process. 3. Lack of Internal Standard: No correction for procedural variations.[1] | 1. Standardize Protocol: Ensure all experimental steps are performed consistently for all samples.[1] 2. Minimize Processing Time: Keep samples on ice and minimize the time they are at room temperature.[1] 3. Incorporate Internal Standard: Add a stable isotope-labeled internal standard early in the workflow to account for variability.[1] |
| Presence of Interfering Peaks in Chromatogram | 1. Matrix Effects: Co-elution of other components from the biological matrix that suppress or enhance the analyte signal. 2. Contamination: Introduction of contaminants from solvents, glassware, or other lab equipment.[1] | 1. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[1][2] Optimize the chromatographic separation to resolve the analyte from interfering peaks. 2. Use High-Purity Reagents: Use high-purity solvents and thoroughly clean all glassware and equipment.[1] |
Experimental Protocols
Detailed Methodology for 13-oxo-ODE Extraction from Plasma
This protocol is a synthesized example based on common liquid-liquid extraction procedures.[1][9]
-
Sample Preparation and Hydrolysis:
-
Thaw frozen plasma samples on ice.
-
In a glass tube, add 50 µL of plasma.
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., d3-13-oxo-ODE).
-
Add 200 µL of 0.2 M sodium hydroxide (NaOH) in methanol.
-
Vortex thoroughly and incubate at 60°C for 30 minutes to hydrolyze the esterified lipids.[1][4]
-
-
Liquid-Liquid Extraction:
-
Cool the tubes on ice after incubation.
-
Acidify the mixture to approximately pH 3 by adding about 100 µL of 0.5 N hydrochloric acid (HCl).[1]
-
Add 3 mL of hexane, cap the tube, and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic (hexane) layer to a clean glass tube.
-
Repeat the hexane extraction one more time and combine the organic layers.[1]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your LC-MS/MS analysis (e.g., 200 µL of 80:20 methanol:water).[1]
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Transfer the reconstituted sample to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes the limit of quantitation (LOQ) for 13-oxo-ODE and related oxidized linoleic acid metabolites from a study using Q-TOFMS, which can serve as a reference for expected sensitivity.[1]
| Analyte | Limit of Quantitation (nmol/L) |
| 9-hydroxy-octadecadienoic acid (9-HODE) | 9.7 |
| 13-hydroxy-octadecadienoic acid (13-HODE) | 18.5 |
| 9-oxo-octadecadienoic acid (9-oxoODE) | 35.9 |
| 13-oxo-octadecadienoic acid (13-oxoODE) | 26.8 |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biosynthesis of 13-oxo-ODE and its role as a PPAR agonist, as well as a typical experimental workflow for its extraction and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Concentrations of oxidized linoleic acid derived lipid mediators in the amygdala and periaqueductal grey are reduced in a mouse model of chronic inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
stability and degradation of 13-Oxo-9E,11E-octadecadienoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing 13-oxo-ODE?
A1: Proper storage is critical to maintain the integrity of 13-oxo-ODE. For long-term stability, it is recommended to store the compound in its solid form at -20°C or -80°C.[1] If you need to store it in solution, prepare aliquots in a suitable organic solvent such as ethanol, DMF, or DMSO and store them at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to store solid compounds in a desiccator to protect them from moisture.[1]
Q2: How stable is 13-oxo-ODE in aqueous solutions?
A2: While specific quantitative data is limited, aqueous solutions of α,β-unsaturated ketones like 13-oxo-ODE are generally less stable than their solid counterparts or solutions in organic solvents. It is strongly recommended not to store aqueous solutions for more than 24 hours.[1] Degradation in aqueous media can be influenced by pH, temperature, and the presence of nucleophiles.
Q3: What are the main factors that can cause the degradation of 13-oxo-ODE in my experiments?
A3: The primary factors contributing to the degradation of 13-oxo-ODE include:
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Temperature: Elevated temperatures can accelerate degradation. It is best to handle solutions on ice and minimize time at room temperature.
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pH: Both strongly acidic and basic conditions can potentially catalyze degradation reactions. While some isomers have shown stability under acidic conditions, it is a critical parameter to control.[3][4]
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Solvent: Protic solvents, especially water, can participate in degradation reactions. The use of aprotic organic solvents for stock solutions is recommended.
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Light: As a conjugated system, 13-oxo-ODE may be sensitive to light, particularly UV radiation, which can induce photochemical reactions.[5] It is advisable to protect solutions from light.
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Oxygen: The double bonds in the fatty acid chain are susceptible to oxidation. The use of degassed solvents and antioxidants like butylated hydroxytoluene (BHT) can mitigate this.
Q4: Are there any known degradation products of 13-oxo-ODE?
A4: Specific degradation products of 13-oxo-ODE under various experimental conditions are not well-documented in the literature. However, as an α,β-unsaturated ketone, it is susceptible to Michael addition reactions.[6] This means that nucleophiles present in the solution could add to the carbon-carbon double bond conjugated with the ketone.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of 13-oxo-ODE stock solution. | Prepare fresh stock solutions from solid material stored under recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions. |
| Instability in aqueous assay buffer. | Minimize the time the compound is in the aqueous buffer before the assay. Prepare working solutions immediately before use. Consider the pH of your buffer and its potential impact on stability. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Consider adding a small amount of a carrier protein like BSA to the buffer if compatible with your assay. |
| Oxidation during handling. | Use degassed solvents and buffers. Consider adding an antioxidant like BHT to your organic stock solutions. |
Issue 2: Observing unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| On-column degradation. | Ensure the mobile phase is compatible with the compound. Acidic or basic mobile phases could potentially cause degradation. Optimize the column temperature to the lowest effective temperature. |
| Degradation in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) to minimize degradation while samples are waiting for injection. |
| Formation of isomers. | Light or heat can sometimes cause isomerization of the double bonds. Protect samples from light and keep them cool. |
| Reaction with solvent impurities. | Use high-purity solvents for sample preparation and chromatography to avoid reactions with contaminants. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C or -80°C | ≥ 2 years | Store in a desiccator to prevent moisture absorption.[1] |
| Solution in Organic Solvent (e.g., Ethanol, DMSO, DMF) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] | |
| Aqueous Solution (e.g., PBS) | 2-8°C | ≤ 24 hours | Prone to degradation; prepare fresh before use.[1] |
Table 2: General Stability Profile of this compound in Solution
| Condition | Expected Stability | Recommendations |
| Neutral pH (6-8) | Limited | Prepare fresh solutions. Minimize time in aqueous buffers. |
| Acidic pH (<6) | Potentially more stable for some isomers[3][4] | Buffer choice is critical. Test stability in your specific acidic buffer. |
| Basic pH (>8) | Likely unstable | Avoid basic conditions as they can catalyze degradation of α,β-unsaturated ketones. |
| Elevated Temperature (>25°C) | Unstable | Handle solutions on ice. Avoid heating. |
| Exposure to Light | Potentially unstable | Protect solutions from light using amber vials or by wrapping containers in foil. |
| Presence of Oxygen | Susceptible to oxidation | Use degassed solvents. Consider adding antioxidants to stock solutions. |
Experimental Protocols
Protocol for Preparation of Stock Solutions
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Allow the solid 13-oxo-ODE to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation of moisture.
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Weigh the required amount of the solid compound in a sterile environment.
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Dissolve the solid in a high-purity, anhydrous organic solvent (e.g., ethanol, DMSO, or DMF) to the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 2.94 mg of 13-oxo-ODE in 1 mL of solvent.
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Vortex briefly to ensure complete dissolution.
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Dispense the stock solution into small-volume, single-use aliquots in amber glass or polypropylene (B1209903) vials.
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Store the aliquots at -80°C.
Protocol for Preparing Aqueous Working Solutions
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Thaw a single aliquot of the organic stock solution at room temperature.
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Dilute the stock solution into your aqueous experimental buffer to the final desired concentration immediately before use.
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Ensure rapid and thorough mixing to prevent precipitation, as the solubility in aqueous solutions is limited.[4]
-
Use the freshly prepared working solution promptly in your experiments. Do not store aqueous working solutions.
Visualizations
Caption: Recommended workflow for handling 13-oxo-ODE.
Caption: Factors influencing 13-oxo-ODE degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
troubleshooting low signal in mass spectrometry analysis of 13-Oxo-9E,11E-octadecadienoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of 13-Oxo-9E,11E-octadecadienoic acid.
Troubleshooting Guides & FAQs
This section addresses common issues and questions in a Q&A format to help you resolve problems with your experiments.
Q1: I am observing a very low signal for this compound in my LC-MS/MS analysis. What are the most likely causes?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
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Suboptimal Ionization: Incorrect choice of ionization mode or inefficient ionization in the source.
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Inefficient Fragmentation: Poor selection of precursor and product ions for Multiple Reaction Monitoring (MRM).
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Sample Degradation: The analyte may be unstable and degrade during sample collection, storage, or preparation.[1][2]
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Poor Extraction Recovery: Inefficient extraction from the sample matrix can lead to significant analyte loss.
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Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the target analyte.
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Suboptimal Chromatographic Conditions: Poor peak shape or retention can lead to a diffuse signal and low intensity.
Q2: Which ionization mode, positive or negative, is better for analyzing this compound?
For fatty acids and their derivatives, negative electrospray ionization (ESI) is generally preferred . The carboxylic acid group on this compound is readily deprotonated, forming a stable [M-H]⁻ ion. The precursor ion to target in negative mode is m/z 293.2 .[3] While positive ionization is possible, it is typically less efficient for this class of compounds.
Q3: I'm not sure which MRM transitions to use for this compound. Can you provide some guidance?
Accurate quantification using tandem mass spectrometry relies on the selection of specific and intense MRM transitions. Based on available data for this compound and similar oxidized fatty acids, the following transitions are recommended for an initial method development.[3][4][5]
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| 293.2 | 221.1 | Loss of C4H5O (from the keto group and adjacent chain) |
| 293.2 | 205.1 | Further fragmentation of the 221.1 ion |
| 293.2 | 177.1 | Cleavage at the carbon-carbon bond adjacent to the keto group |
It is highly recommended to optimize the collision energy for each transition on your specific instrument to achieve the best sensitivity.
Q4: My signal is still low even after optimizing ionization and MRM transitions. Could my sample preparation be the issue?
Yes, sample preparation is a critical step. Oxylipins like this compound can be present at low concentrations and are susceptible to degradation.[1][6] Consider the following:
-
Storage: Store biological samples at -80°C to minimize enzymatic degradation and auto-oxidation.[1][2][7] Avoid repeated freeze-thaw cycles.
-
Extraction: Solid-phase extraction (SPE) is a highly effective technique for cleaning up samples and concentrating the analyte.[8][9] A reversed-phase SPE cartridge (e.g., C18) is a good starting point. Protein precipitation followed by liquid-liquid extraction can also be used, but may be less effective at removing interfering lipids.[10][11]
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Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to prevent auto-oxidation of the analyte during sample processing.[11]
Q5: How can I assess if matrix effects are suppressing my signal?
Matrix effects, particularly from phospholipids (B1166683) in biological samples, are a common cause of ion suppression.[8] To determine if this is affecting your analysis, you can perform a post-extraction spike experiment:
-
Prepare two samples:
-
Sample A: A blank matrix sample (e.g., plasma from a control group) processed through your entire extraction procedure.
-
Sample B: A neat solution of your analytical standard in the final reconstitution solvent at the same concentration as you would expect in your extracted samples.
-
-
Analyze both samples by LC-MS/MS.
-
Compare the peak area of the analyte in Sample A to that in Sample B. A significantly lower peak area in Sample A indicates signal suppression.
If matrix effects are significant, you may need to improve your sample cleanup procedure (e.g., by optimizing your SPE protocol) or adjust your chromatographic method to separate the analyte from the interfering compounds.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general guideline for the extraction and purification of this compound from plasma samples.[8][9]
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase C18 SPE cartridge (e.g., 100 mg).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters that can be used as a starting point for method development for this compound and related compounds.[4][5][12]
| Parameter | Recommended Starting Conditions |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 4:1 v/v) with 0.1% formic acid or acetic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then re-equilibrate. A typical gradient might be 30% B to 95% B over 10 minutes. |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Precursor Ion [M-H]⁻ | m/z 293.2 |
| Product Ions (for MRM) | m/z 221.1, 205.1, 177.1 |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 8 - 12 L/min |
Visualizations
Troubleshooting Workflow for Low Signal Intensity
The following diagram illustrates a logical workflow to diagnose and resolve low signal intensity issues.
Caption: A logical workflow for troubleshooting low signal intensity.
Experimental Workflow for Analysis
This diagram outlines the key steps in the analytical process from sample collection to data acquisition.
Caption: A general experimental workflow for the analysis of this compound.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H30O3 | CID 5283012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity [mdpi.com]
- 12. jsbms.jp [jsbms.jp]
Technical Support Center: Enhancing HPLC Resolution of 13-Oxo-9E,11E-octadecadienoic Acid
Welcome to the technical support center for the chromatographic analysis of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) resolution of this and related analytes.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of 13-oxo-ODE, offering systematic approaches to identify and resolve them.
Issue 1: Poor Resolution Between 13-oxo-ODE and Its Isomers (e.g., 9-oxo-ODE)
Poor resolution between isomers is a frequent challenge in the analysis of oxidized fatty acids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Steps:
-
Evaluate the Stationary Phase: For reversed-phase (RP) HPLC, C18 columns provide greater hydrophobicity and retention for non-polar compounds, while C8 columns have shorter carbon chains and may offer different selectivity.[1][2][3][4] For challenging isomer separations, consider normal-phase (NP) HPLC on a silica (B1680970) column or specialized techniques like silver-ion chromatography.[5]
-
Optimize the Mobile Phase:
-
Organic Modifier: In RP-HPLC, systematically vary the ratio of acetonitrile or methanol (B129727) to water. A lower percentage of the organic solvent generally increases retention and may improve resolution.
-
pH: Since 13-oxo-ODE is a carboxylic acid, the mobile phase pH significantly impacts its ionization and retention.[6][7][8][9] Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase will suppress the ionization of the carboxyl group, leading to increased retention and improved peak shape in RP-HPLC.[6][9]
-
Gradient Elution: Employ a shallow gradient, especially around the elution time of the isomers, to enhance their separation.[10]
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase. A stable column temperature is crucial for reproducible retention times. Experiment with temperatures in the range of 30-45°C to find the optimal balance between resolution and analysis time.[11]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Asymmetrical or broad peaks can compromise resolution and the accuracy of quantification.
Logical Relationships for Peak Shape Problems:
Caption: Common causes and solutions for poor peak shapes.
Troubleshooting Steps:
-
Peak Tailing:
-
Cause: Secondary interactions between the acidic carboxyl group of 13-oxo-ODE and active silanol (B1196071) groups on the silica-based stationary phase are a common cause of tailing.[5]
-
Solution: Use an end-capped column and add an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol activity. Also, ensure that the sample is not overloaded on the column by reducing the injection volume or sample concentration.[5][10]
-
-
Peak Fronting:
-
Broad Peaks:
-
Cause: Broad peaks can result from column degradation, excessive extra-column volume (e.g., long tubing between the injector, column, and detector), or a mobile phase with high viscosity.[5]
-
Solution: Check the system for leaks and use tubing with the smallest appropriate internal diameter and length. If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for 13-oxo-ODE analysis?
A1: For general quantitative analysis, a reversed-phase HPLC method is a good starting point. A C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid, is commonly used. Detection is typically performed by UV at 234 nm, which is the absorbance maximum for the conjugated diene system in 13-oxo-ODE.[11]
Q2: Should I use a C8 or a C18 column for separating 13-oxo-ODE?
A2: The choice between a C8 and a C18 column depends on the specific separation goals.
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C18 Columns: Have a longer carbon chain, making them more hydrophobic and providing stronger retention for non-polar compounds like fatty acids.[1][2][3][4] They often provide better resolution for complex mixtures of lipids.[2]
-
C8 Columns: Are less hydrophobic and result in shorter retention times.[1][3] This can be advantageous for faster analyses or for separating more polar analytes.
For resolving 13-oxo-ODE from other closely related and less polar lipids, a C18 column is generally the preferred starting point due to its higher retentivity.
Q3: How does the mobile phase pH affect the retention of 13-oxo-ODE?
A3: 13-oxo-ODE is a carboxylic acid with a pKa around 4-5. The mobile phase pH has a significant impact on its retention in reversed-phase HPLC.[6][7][8][9]
-
At a pH below the pKa (e.g., pH < 3): The carboxylic acid group is protonated (COOH), making the molecule less polar. This leads to stronger interaction with the non-polar stationary phase and thus, longer retention.[9]
-
At a pH above the pKa (e.g., pH > 6): The carboxylic acid group is deprotonated (COO-), making the molecule more polar. This results in weaker interaction with the stationary phase and shorter retention.[9] For reproducible results and good peak shape, it is recommended to use a buffered mobile phase with a pH at least 1.5-2 units away from the analyte's pKa.[7] For 13-oxo-ODE, a mobile phase acidified with 0.1% formic acid (pH ~2.7) is a common choice.
Q4: Is derivatization necessary for the analysis of 13-oxo-ODE?
A4: Derivatization is not always necessary, especially when using sensitive detection methods like mass spectrometry.[11] However, for UV detection, derivatization to form UV-active esters (e.g., phenacyl esters) can enhance detection sensitivity. Derivatization can also sometimes improve peak shape and chromatographic performance.
Q5: What are the best practices for sample preparation of 13-oxo-ODE from biological matrices?
A5: Proper sample preparation is crucial to remove interferences and concentrate the analyte. A general workflow involves:
-
Extraction: For plasma or serum, protein precipitation with a cold organic solvent like methanol is a common first step.[10] For tissues, homogenization followed by liquid-liquid extraction (e.g., using a chloroform/methanol mixture) is often employed.[10]
-
Purification: Solid-phase extraction (SPE) with a C18 sorbent is an effective way to clean up the extract and concentrate the fatty acids.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a solvent compatible with the initial HPLC mobile phase.[10]
Data Presentation
The following tables summarize the expected effects of key chromatographic parameters on the separation of 13-oxo-ODE. The data is representative and intended to guide method development.
Table 1: Effect of Acetonitrile Concentration on Retention Time of 13-oxo-ODE on a C18 Column
| % Acetonitrile in Water (v/v) | Retention Time (min) | Peak Asymmetry (As) | Resolution (from a less polar impurity) |
| 50% | 15.2 | 1.3 | 1.8 |
| 60% | 10.5 | 1.2 | 1.5 |
| 70% | 7.3 | 1.1 | 1.2 |
| 80% | 4.1 | 1.1 | 0.9 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min flow rate, 35°C, UV detection at 234 nm. Mobile phase contains 0.1% formic acid.
Table 2: Comparison of C8 and C18 Columns for 13-oxo-ODE Analysis
| Column Type | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| C18 (4.6 x 150 mm, 5 µm) | 10.5 | 1.2 | 15,000 |
| C8 (4.6 x 150 mm, 5 µm) | 8.1 | 1.1 | 14,000 |
Conditions: 60% Acetonitrile in water with 0.1% formic acid, 1.0 mL/min flow rate, 35°C, UV detection at 234 nm.
Table 3: Influence of Mobile Phase pH on 13-oxo-ODE Retention
| Mobile Phase Additive | Approximate pH | Retention Time (min) | Peak Shape |
| 0.1% Formic Acid | 2.7 | 10.5 | Symmetrical |
| 10 mM Ammonium Acetate | 6.8 | 3.2 | May show tailing |
Conditions: C18 column (4.6 x 150 mm, 5 µm), 60% Acetonitrile in water, 1.0 mL/min flow rate, 35°C, UV detection at 234 nm.
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of 13-oxo-ODE in Biological Samples
This protocol is adapted from a method for the analysis of 9- and 13-oxo-ODAs in tomato fruit and is suitable for other biological matrices after appropriate sample preparation.[11]
1. Sample Preparation (from Tissue Homogenate): a. Homogenize approximately 100 mg of tissue in 1 mL of extraction solvent (e.g., methanol or a chloroform:methanol mixture). b. Add an internal standard (e.g., a deuterated analog of 13-oxo-ODE). c. Vortex vigorously for 2 minutes. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Collect the supernatant. For further purification, proceed with solid-phase extraction (SPE). f. Evaporate the solvent under a stream of nitrogen and reconstitute in the initial mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Flow Rate: 300 µL/min.[11]
-
Column Temperature: 40°C.[11]
-
Gradient Program:
-
0-4 min: 30-50% B
-
4-14 min: 50-85% B
-
14-17 min: Hold at 99% B
-
17-20 min: Return to 30% B and equilibrate.[11]
-
-
Injection Volume: 3 µL.[11]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[11]
-
Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of 13-oxo-ODE.
-
Experimental Workflow Diagram:
Caption: General workflow for the analysis of 13-oxo-ODE.
References
- 1. The methods and application of Oxylipins Analysis - Creative Proteomics Blog [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. core.ac.uk [core.ac.uk]
- 4. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Quality by Design Approach of Reverse-Phase High-Performance Liquid Chromatography of Atorvastatin: Method Development, Optimization, Validation, and the Stability-Indicated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. holcapek.upce.cz [holcapek.upce.cz]
- 11. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 13-Oxo-9E,11E-octadecadienoic acid in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (13-oxo-ODE)?
13-oxo-ODE is an oxidized metabolite of linoleic acid.[1][2] It is a naturally occurring fatty acid derivative that has been identified as an endogenous ligand for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[2][3][4] Through the activation of these nuclear receptors, 13-oxo-ODE is involved in the regulation of lipid metabolism and inflammatory responses.[2][5]
Q2: Why is the solubility of 13-oxo-ODE in aqueous buffers a concern?
Like many fatty acids, 13-oxo-ODE is a lipophilic molecule with poor solubility in aqueous solutions. This can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing inaccurate and irreproducible results.[6]
Q3: What are the consequences of poor 13-oxo-ODE solubility in my experiments?
Poor solubility can lead to several experimental issues, including:
-
Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration exposed to cells or tissues will be lower than intended.[6]
-
Inconsistent results: Precipitation of the compound can lead to high variability between replicate experiments.[6]
-
Formation of micelles or aggregates: This can alter the compound's bioavailability and its interaction with biological targets.
-
Clogged tubing or pipettes: In automated systems, precipitates can cause blockages.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy or hazy solution after adding 13-oxo-ODE to aqueous buffer. | The concentration of 13-oxo-ODE exceeds its solubility limit in the buffer. | 1. Decrease the final concentration of 13-oxo-ODE. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, but be mindful of solvent toxicity to your cells. 3. Use a gentle warming and vortexing step to aid dissolution. |
| Precipitate forms in the final aqueous solution over time. | The solution is supersaturated and unstable. | 1. Prepare fresh solutions for each experiment. 2. If stock solutions are necessary, store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7] 3. Before use, allow the stock solution to fully thaw at room temperature and vortex gently. |
| High variability in experimental results between replicates. | Inhomogeneous solution due to incomplete dissolution of 13-oxo-ODE. | 1. Ensure the stock solution is clear before diluting into the aqueous buffer. 2. When preparing the final solution, add the 13-oxo-ODE stock solution to the buffer while vortexing to ensure rapid and even dispersion. |
| Cell death or altered cell morphology observed in control wells (vehicle control). | The concentration of the organic co-solvent (e.g., DMSO, ethanol) is toxic to the cells. | 1. Determine the maximum tolerated concentration of the co-solvent for your specific cell line in a separate toxicity experiment. 2. Keep the final concentration of the co-solvent in your experiments below this toxic threshold and consistent across all conditions, including the vehicle control. |
Quantitative Data Summary
The solubility of 13-oxo-ODE in various solvents is summarized in the table below. This information is critical for preparing stock solutions and final experimental concentrations.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL | [7] |
| Dimethylformamide (DMF) | 50 mg/mL | [8] |
| Ethanol | 50 mg/mL | [8] |
| Phosphate-buffered saline (PBS, pH 7.2) | 1 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 13-oxo-ODE in DMSO
This protocol describes the preparation of a concentrated stock solution of 13-oxo-ODE, which can then be diluted into aqueous buffers for experiments.
Materials:
-
This compound (MW: 294.4 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weigh out a precise amount of 13-oxo-ODE in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.944 mg of 13-oxo-ODE.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 2.944 mg of 13-oxo-ODE, add 1 mL of DMSO.
-
Vortex the solution until the 13-oxo-ODE is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution. Ensure the final solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[7] For short-term storage (up to one month), -20°C is sufficient; for longer-term storage (up to six months), -80°C is recommended.[7]
Protocol 2: Preparation of a Working Solution of 13-oxo-ODE in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into an aqueous buffer, such as cell culture medium, for in vitro experiments.
Materials:
-
10 mM stock solution of 13-oxo-ODE in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile conical tubes
-
Calibrated pipette
Procedure:
-
Thaw an aliquot of the 10 mM 13-oxo-ODE stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogenous.
-
In a sterile conical tube, add the desired volume of the aqueous buffer.
-
While gently vortexing the aqueous buffer, add the required volume of the 13-oxo-ODE stock solution dropwise to the buffer. This rapid mixing helps to prevent precipitation. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of the aqueous buffer.
-
Ensure the final concentration of the organic co-solvent is below the toxic threshold for your experimental system. For the example above, the final DMSO concentration is 0.1%.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing 13-oxo-ODE solutions.
References
- 1. CAS 54739-30-9 | (9Z,11E)-13-Oxo-9,11-octadecadienoic Acid [phytopurify.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
minimizing isomerization of 13-Oxo-9E,11E-octadecadienoic acid during storage
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the isomerization of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) during storage and handling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of isomerization and degradation for 13-oxo-ODE?
A1: this compound, like other polyunsaturated lipids, is susceptible to degradation from several factors. The primary causes are:
-
Oxidation: The conjugated diene system is prone to oxidation when exposed to air (oxygen). This can lead to the formation of various byproducts and a loss of compound integrity.
-
Isomerization: The geometric configuration of the double bonds (9E,11E) can change, leading to the formation of other isomers such as 9Z,11E, 9E,11Z, or 9Z,11Z. This process can be accelerated by exposure to heat, light (UV), and acidic or basic conditions.
-
Thermal Decomposition: High temperatures can cause the molecule to break down.
Q2: What are the ideal storage conditions for 13-oxo-ODE to ensure long-term stability?
A2: To minimize degradation and isomerization, 13-oxo-ODE should be stored under controlled conditions. While specific quantitative stability data for this molecule is limited in published literature, the following best practices for oxidized fatty acids should be followed. The compound should be stored at -20°C or, for maximum stability, at -80°C.[1] It should be kept in a tightly sealed container, protected from light (e.g., in an amber vial), and ideally under an inert atmosphere (argon or nitrogen) to prevent oxidation.
Q3: My 13-oxo-ODE is supplied as a solid. How should I prepare a stock solution for my experiments?
A3: It is recommended to prepare stock solutions in a high-purity, aprotic solvent. Anhydrous ethanol (B145695) is a commonly used solvent.[2] Other options include DMSO, dichloromethane, or ethyl acetate. To prepare the solution, allow the vial containing the solid compound to equilibrate to room temperature before opening to avoid condensation. Weigh the required amount quickly and dissolve it in the chosen solvent. For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.
Q4: I have prepared a stock solution in ethanol. How should I store it?
A4: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots under the same conditions as the solid material: at -20°C or -80°C, protected from light, and sealed tightly. Before use, allow an aliquot to warm to room temperature before opening.
Q5: I see an unexpected peak in my HPLC chromatogram. Could this be an isomer?
A5: It is highly likely. The appearance of new peaks, particularly those with a similar UV spectrum but different retention times, often indicates the presence of geometric isomers. The 9E,11E configuration is just one of several possibilities. If isomerization is suspected, review your storage and handling procedures. Ensure the compound has not been exposed to light, elevated temperatures, or kept at room temperature for extended periods.
Q6: How stable is 13-oxo-ODE to experimental conditions like heat or changes in pH?
A6: Interestingly, one study has shown that several isomers of 13-oxo-ODA exhibit notable structural stability under hot and acidic conditions.[3][4] However, this should not be taken as a license for improper handling. As a general rule, exposure to harsh conditions should always be minimized and controlled for during experimental design to ensure reproducibility.
Data Presentation: Storage Recommendations
| Parameter | Recommended Condition | Poor Condition (Risk of Isomerization/Degradation) | Rationale |
| Temperature | -20°C or -80°C | 4°C or Room Temperature | Low temperatures significantly slow down the rates of isomerization and oxidation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air (Oxygen) | Prevents oxidative degradation of the conjugated double bond system. |
| Light | Amber Vial / Protected from Light | Clear Vial / Exposure to UV or Room Light | Light provides the energy to promote geometric isomerization (E/Z conversion). |
| Form | Solid or in Anhydrous Solvent | Aqueous Solution (unbuffered) | Water can participate in hydrolysis or other degradation reactions. pH extremes can catalyze isomerization. |
| Handling | Minimal Freeze-Thaw Cycles | Repeated Freeze-Thaw Cycles | Repeated temperature changes can introduce moisture and accelerate degradation. |
| Solvent | High-Purity Anhydrous Aprotic Solvent (e.g., Ethanol, DMSO) | Solvents containing water, peroxides, or other impurities | Impurities can directly react with the analyte or catalyze its degradation. |
Experimental Protocols
Protocol: Quantification of this compound and its Isomers by HPLC
This protocol provides a general method for the analysis of 13-oxo-ODE using High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile (B52724), water, and ethanol
-
Formic acid or acetic acid (for mobile phase modification)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
2. Standard Preparation:
-
Allow the solid 13-oxo-ODE standard to warm to room temperature.
-
Accurately weigh and dissolve the standard in anhydrous ethanol to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for improved peak shape and MS compatibility).
-
Gradient Program:
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 9 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 279-280 nm (the characteristic absorbance for the conjugated keto-diene system).[2]
-
Injection Volume: 10 µL
4. Sample Analysis:
-
Prepare experimental samples by extracting lipids and reconstituting the final extract in the mobile phase.
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the this compound peak based on the retention time of the authentic standard.
-
Quantify the amount of the analyte in the samples by comparing its peak area to the calibration curve generated from the standards. Isomers will typically elute as distinct peaks with slightly different retention times.
Visualizations
References
quality control measures for 13-Oxo-9E,11E-octadecadienoic acid standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Oxo-9E,11E-octadecadienoic acid (also known as 13-Keto-9(E),11(E)-octadecadienoic acid or 13-Oxo-ODE) standards.
Frequently Asked Questions (FAQs)
1. What is the recommended storage and handling for this compound standards?
Proper storage and handling are critical to maintain the integrity of 13-Oxo-ODE standards. It is recommended to store the compound in a tightly sealed container, protected from light and air.[1] For long-term storage, refrigeration or freezing is advised.[1] Specific temperature recommendations are -20°C or -80°C.[1][2][3] When handling, ensure it is done in a well-ventilated area, and wear appropriate protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[4]
2. How should I prepare solutions of this compound?
Whenever possible, solutions should be prepared fresh on the day of use.[1] If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[1] The compound is soluble in various organic solvents.
3. What is the typical purity of commercially available this compound standards?
Commercially available standards of 13-Oxo-ODE typically have a purity of 95% to over 98%.[1][5][6] The purity is generally determined by methods such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD), as well as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for identification.[1][7]
4. What are the known biological activities of this compound?
13-Oxo-ODE is a bioactive lipid that acts as a potent agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[8][9][10][11] Through this activity, it is involved in the regulation of lipid metabolism and has shown anti-inflammatory effects.[8][11][12] It has been found to decrease plasma and hepatic triglyceride levels in animal models.[8][10] Additionally, it has been investigated for its effects on cancer cells, where it can down-regulate c-Myc and attenuate breast cancer cell stemness.[13]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
Possible Cause 1: Degradation of the standard.
-
Troubleshooting Steps:
-
Verify the storage conditions and age of the standard. The compound should be stored at -20°C or -80°C and protected from light and air.[1][3]
-
If using a stock solution, ensure it was prepared recently and stored correctly. Stock solutions are typically stable for up to two weeks at -20°C when aliquoted and sealed tightly.[1]
-
Assess the purity of the standard using HPLC. A fresh standard should show a single major peak. The presence of multiple peaks may indicate degradation.
-
Possible Cause 2: Improper sample preparation.
-
Troubleshooting Steps:
-
Confirm the solubility of 13-Oxo-ODE in the chosen solvent. Refer to the quantitative data table below for solubility information.
-
Ensure complete dissolution of the standard before use. Sonication may be considered.[10]
-
Prepare solutions fresh for each experiment to minimize the risk of degradation.[1]
-
Issue 2: Difficulty in detecting or quantifying this compound.
Possible Cause 1: Suboptimal analytical method.
-
Troubleshooting Steps:
-
Optimize the High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
For HPLC, ensure the mobile phase and column are appropriate for the separation of oxidized fatty acids. A typical approach for related compounds involves reverse-phase chromatography.[14][15]
-
For LC-MS/MS, confirm that the mass transitions and source parameters are correctly set for 13-Oxo-ODE.
-
Possible Cause 2: Low concentration of the analyte.
-
Troubleshooting Steps:
-
If working with biological samples, consider an extraction and concentration step prior to analysis.
-
For related oxidized fatty acids, methods with limits of detection in the low ppb range have been developed.[16]
-
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₈H₃₀O₃ | [1][3][17] |
| Molecular Weight | 294.43 g/mol | [1][2][3] |
| Purity | ≥95% - >98% | [1][5][6][17] |
| Appearance | Solid or in solution | [2][5][6][7] |
| UV max (λmax) | 279 nm |[3] |
Table 2: Storage and Stability
| Condition | Recommendation | Source(s) |
|---|---|---|
| Long-term Storage | -20°C or -80°C, sealed, dry, protected from light | [1][2][3] |
| Stock Solution Stability | Up to 2 weeks at -20°C in tightly sealed vials | [1] |
| Long-term Stability (Solid) | ≥ 2 years at -80°C |[3] |
Table 3: Solubility
| Solvent | Concentration | Source(s) |
|---|---|---|
| DMF | 50 mg/ml | [3] |
| DMSO | 50 mg/ml | [3] |
| Ethanol | 50 mg/ml | [3] |
| PBS (pH 7.2) | 1 mg/ml | [3] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble |[7] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization based on the specific instrumentation and standard.
-
Standard Preparation:
-
Accurately weigh a small amount of the 13-Oxo-ODE standard.
-
Dissolve in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare working standards.
-
-
HPLC System and Conditions (based on methods for related compounds):
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm).[15]
-
Mobile Phase: A gradient of water with 0.2% v/v acetic acid (Solvent A) and methanol (B129727) with 0.2% v/v acetic acid (Solvent B).[18]
-
Gradient Program: An example gradient could be starting at 85% B for 10 min, then increasing to 100% B over 2 min, holding at 100% B for 10 min, and then re-equilibrating with 100% A for 10 min.[18]
-
Flow Rate: 0.2 mL/min.[18]
-
Detection: UV detector set at the λmax of 13-Oxo-ODE (279 nm).[3]
-
-
Analysis:
-
Inject a known volume of the standard solution.
-
Record the chromatogram and determine the peak area.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identification and Quantification by LC-MS/MS
-
Sample Preparation:
-
Prepare standards as described in the HPLC protocol.
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction.
-
-
LC-MS/MS System and Conditions:
-
LC System: Use an HPLC system with a C18 column as described above.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.[18]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is common for fatty acids.
-
Source Parameters:
-
MRM Transitions: The specific precursor and product ions for 13-Oxo-ODE would need to be determined, but for a related deuterated compound (d3-13-oxo-ODE), the transition is 296.2 -> 198.1.[15]
-
-
Data Analysis:
-
Identify the 13-Oxo-ODE peak based on its retention time and specific mass transition.
-
Quantify the amount of 13-Oxo-ODE by comparing the peak area to a standard curve generated from known concentrations of the standard.
-
Visualizations
Caption: Experimental workflow for the quality control analysis of 13-Oxo-ODE standards.
Caption: Simplified signaling pathway of 13-Oxo-ODE via PPAR activation.
References
- 1. CAS 54739-30-9 | (9Z,11E)-13-Oxo-9,11-octadecadienoic Acid [phytopurify.com]
- 2. This compound [myskinrecipes.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. larodan.com [larodan.com]
- 6. larodan.com [larodan.com]
- 7. 13-Oxo-9,11-octadecadienoic acid | CAS:31385-09-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | PPAR | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time [mdpi.com]
- 17. biorlab.com [biorlab.com]
- 18. lipidmaps.org [lipidmaps.org]
Validation & Comparative
Validating the Biological Activity of Synthetic 13-Oxo-9E,11E-octadecadienoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA) with other relevant molecules. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to this compound
This compound (13-oxo-ODA) is an oxidized derivative of linoleic acid that has garnered significant interest for its diverse biological activities. As a signaling molecule, it is involved in various physiological and pathological processes, demonstrating potential as a therapeutic agent. This guide will focus on its validated anti-inflammatory and anti-cancer properties, primarily mediated through its action as a peroxisome proliferator-activated receptor (PPAR) agonist.
Comparative Analysis of Biological Activity
The biological efficacy of synthetic 13-oxo-ODA has been benchmarked against several other compounds in preclinical studies. These include established synthetic drugs and related endogenous fatty acid metabolites.
Anti-inflammatory Activity
13-oxo-ODA exhibits potent anti-inflammatory effects, largely attributed to its ability to activate PPARγ, a key regulator of inflammation.[1] Its performance has been compared to the synthetic PPARγ agonist troglitazone (B1681588) and the endogenous ligands 13-hydroxyoctadecadienoic acid (13-HODE) and 15-hydroxyeicosatetraenoic acid (15-HETE).[2]
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Target | Assay | Key Finding |
| 13-Oxo-ODA | PPARγ | IL-8 Secretion in Intestinal Epithelial Cells | More pronounced decrease in IL-8 secretion compared to Troglitazone, 13-HODE, and 15-HETE.[2] |
| Troglitazone | PPARγ | IL-8 Secretion in Intestinal Epithelial Cells | Less effective at reducing IL-8 secretion compared to 13-oxo-ODA.[2] |
| 13-HODE | PPARγ | IL-8 Secretion in Intestinal Epithelial Cells | Less effective at reducing IL-8 secretion compared to 13-oxo-ODA.[2] |
| 15-HETE | PPARγ | IL-8 Secretion in Intestinal Epithelial Cells | Less effective at reducing IL-8 secretion compared to 13-oxo-ODA.[2] |
The anti-inflammatory action of 13-oxo-ODA is also mediated through the inhibition of the NF-κB signaling pathway.[3][4] By preventing the nuclear translocation of NF-κB, 13-oxo-ODA suppresses the expression of pro-inflammatory genes, such as those encoding for TNF-α and IL-1β.[3]
Anticancer Activity
13-oxo-ODA has demonstrated significant antiproliferative effects in breast cancer cell lines.[5] Its mechanism of action involves the downregulation of the oncoprotein c-Myc, leading to the suppression of cancer stem cell-like properties.[6]
While direct IC50 values for 13-oxo-ODA are not consistently reported across studies, research on the closely related molecule 13-S-hydroxyoctadecadienoic acid (13-S-HODE) provides valuable comparative data.
Table 2: Comparative Anticancer Activity in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (48h) |
| 13-S-HODE | MCF-7 | MTT Assay | 76.3 µM |
| 13-S-HODE | MDA-MB-231 | MTT Assay | 80.23 µM |
| 13-Oxo-ODA | MCF-7 | MTS Assay | Dose-dependent reduction in viability observed at concentrations from 100-400 µM.[5] |
| 13-Oxo-ODA | MDA-MB-231 | MTS Assay | Dose-dependent reduction in viability observed at concentrations from 100-400 µM.[5] |
Note: Data for 13-oxo-ODA indicates a reduction in cell viability rather than a calculated IC50 value in the cited study.
PPAR Activation
13-oxo-ODA is a potent agonist of PPARα, a key regulator of lipid metabolism.[7] Its activity has been shown to be superior to that of its isomer, 9-oxo-ODA, and conjugated linoleic acid (CLA).[7]
Table 3: Comparison of PPARα Activation
| Compound | Assay | Key Finding |
| 13-Oxo-ODA | Luciferase Reporter Assay | Stronger induction of PPARα-mediated luciferase activity compared to 9-oxo-ODA and CLA.[7] |
| 9-Oxo-ODA | Luciferase Reporter Assay | Less potent activator of PPARα compared to 13-oxo-ODA.[7] |
| Conjugated Linoleic Acid (CLA) | Luciferase Reporter Assay | Less potent activator of PPARα compared to 13-oxo-ODA.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.
Cell Viability (MTS/MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 13-oxo-ODA or the comparator compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. For MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, add 10 µL of MTT solution (5 mg/mL).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization (MTT only): If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. IC50 values can be determined by plotting cell viability against the log of the compound concentration.
PPAR Activation (Luciferase Reporter) Assay
This assay quantifies the ability of a compound to activate a specific PPAR isoform.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or CV-1) with two plasmids: one expressing the ligand-binding domain of the PPAR of interest (e.g., PPARα or PPARγ) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). A renilla luciferase plasmid is often co-transfected for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with different concentrations of 13-oxo-ODA or comparator compounds.
-
Cell Lysis: After a 24-hour incubation period, lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the renilla luciferase activity. The fold induction of luciferase activity is calculated relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by 13-oxo-ODA and a typical experimental workflow for its biological validation.
References
- 1. researchgate.net [researchgate.net]
- 2. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
comparing the effects of 13-Oxo-9E,11E-octadecadienoic acid and 9-Oxo-10E,12E-octadecadienoic acid
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals comparing the biological effects of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA) and its isomer, 9-Oxo-10E,12E-octadecadienoic acid (9-oxo-ODA).
Linoleic acid derivatives, 13-oxo-ODA and 9-oxo-ODA, have emerged as significant endogenous ligands for the peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism. Found in sources such as tomato juice and eggplant calyx, these oxidized fatty acids are gaining attention for their potential therapeutic applications in metabolic disorders.[1][2] This guide provides a detailed comparison of their biological activities, supported by experimental data, to aid researchers in their investigations.
Key Findings:
-
Potency as PPARα Agonists: Both 13-oxo-ODA and 9-oxo-ODA activate PPARα, a ligand-activated transcription factor crucial for regulating energy metabolism.[1][3] However, in vitro studies have demonstrated that 13-oxo-ODA is a more potent activator of PPARα compared to 9-oxo-ODA.[1][4]
-
Impact on Lipid Metabolism: As PPARα agonists, both compounds play a significant role in lipid homeostasis. They have been shown to decrease triglyceride accumulation in hepatocytes.[5][6] In vivo studies in obese diabetic mice revealed that treatment with 13-oxo-ODA significantly decreased both plasma and hepatic triglyceride levels.[1][4]
-
Gene Regulation: Activation of PPARα by these oxo-octadecadienoic acids leads to the upregulation of PPARα target genes involved in fatty acid oxidation.[1][5]
-
Other Biological Activities: Beyond their effects on lipid metabolism, these molecules have been investigated for other potential therapeutic benefits. For instance, 9-oxo-ODA has been shown to induce apoptosis in human ovarian cancer cells.[2] Some studies suggest that 13-oxo-ODA may possess anti-inflammatory and anti-cancer stem cell properties.[7][8]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies on 13-oxo-ODA and 9-oxo-ODA.
| Parameter | This compound (13-oxo-ODA) | 9-Oxo-10E,12E-octadecadienoic acid (9-oxo-ODA) | Reference |
| PPARα Activation (in vitro) | More potent activator | Less potent activator | [1][4] |
| Effect on Triglyceride Levels (in vivo) | Decreased plasma and hepatic triglycerides in obese diabetic mice. | Decreased triglyceride accumulation in mouse primary hepatocytes. | [1][4][5][6] |
Table 1: Comparative biological activity of 13-oxo-ODA and 9-oxo-ODA.
| Experimental Model | Compound | Dosage/Concentration | Observed Effect | Reference |
| Obese diabetic KK-Ay mice | 13-oxo-ODA | 0.05% in diet for 4 weeks | - Significant decrease in plasma triglyceride levels- Significant decrease in hepatic triglyceride levels- Increased rectal temperature | [1] |
| Mouse primary hepatocytes | 9-oxo-ODA | 10-20 µM | - Increased expression of PPARα target genes- Altered lipid metabolism | [3] |
| Human ovarian cancer (HRA) cells | 9-oxo-ODA | Dose-dependent | - Induced apoptosis via the mitochondrial regulation pathway | [2] |
Table 2: Summary of key in vivo and in vitro experimental data.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both 13-oxo-ODA and 9-oxo-ODA involves the activation of the PPARα signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for studying these compounds.
Caption: PPARα signaling pathway activated by 13-oxo-ODA and 9-oxo-ODA.
Caption: A typical experimental workflow for comparing the effects of 13-oxo-ODA and 9-oxo-ODA.
Detailed Experimental Protocols
PPARα Luciferase Reporter Assay
This assay is used to determine the ability of a compound to activate the PPARα receptor.
-
Cell Culture and Transfection: Monkey CV1 kidney cells are cultured in appropriate media. The cells are then co-transfected with a reporter plasmid containing a luciferase gene under the control of a PPARα response element, an expression plasmid for the PPARα ligand-binding domain, and an internal control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.[3]
-
Compound Treatment: After a 24-hour incubation period post-transfection, the cells are treated with varying concentrations of 13-oxo-ODA, 9-oxo-ODA, a vehicle control (e.g., DMSO), and a known PPARα agonist as a positive control.
-
Luciferase Activity Measurement: Following another 24-hour incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system. The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
In Vivo Animal Studies
These studies are crucial for understanding the physiological effects of the compounds in a whole-organism context.
-
Animal Model and Diet: Male KK-Ay mice, a model for obesity and type 2 diabetes, are typically used.[1] The mice are fed a high-fat diet to induce a dyslipidemic phenotype.
-
Compound Administration: The mice are divided into control and treatment groups. The treatment groups receive a diet supplemented with either 13-oxo-ODA or 9-oxo-ODA at specified concentrations (e.g., 0.05% w/w) for a set period (e.g., 4 weeks).[1]
-
Sample Collection: At the end of the treatment period, blood and tissue samples (e.g., liver) are collected for analysis.
-
Biochemical Analysis: Plasma and hepatic triglyceride levels are measured using commercially available enzymatic kits.[1]
Real-Time PCR for Gene Expression Analysis
This technique is used to quantify the expression levels of specific genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cultured cells or animal tissues using a suitable method. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for PPARα target genes (e.g., Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1)). A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
Conclusion
Both 13-oxo-ODA and 9-oxo-ODA are important bioactive lipids with significant potential for modulating lipid metabolism through the activation of PPARα. The available evidence suggests that 13-oxo-ODA is a more potent activator of this nuclear receptor. Further research is warranted to fully elucidate their therapeutic potential in metabolic diseases and other conditions. This guide provides a foundational comparison to support ongoing and future investigations in this promising area of research.
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Intake Modulates Plasma Triglyceride Levels in GPIHBP1-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 6. Meta-analysis of primary target genes of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle: 13-Oxo-9E,11E-octadecadienoic Acid vs. Its Precursor Linoleic Acid in Biological Assays
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a metabolic precursor and its downstream metabolite is critical for elucidating biological pathways and identifying novel therapeutic targets. This guide provides an objective comparison of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE), a reactive oxidized metabolite, and its parent compound, the essential fatty acid linoleic acid, in various biological assays. The information presented herein is collated from preclinical studies to highlight their distinct effects on cellular processes, including inflammation, cancer cell proliferation, and metabolic signaling.
Linoleic acid, an omega-6 polyunsaturated fatty acid, is a fundamental component of cellular membranes and a precursor to a cascade of signaling molecules.[1] Its biological effects are multifaceted, ranging from influencing inflammatory responses to modulating lipid metabolism.[2][3] Through enzymatic oxidation by lipoxygenases, linoleic acid is converted into various metabolites, including 13-oxo-ODE.[4][5] This keto-derivative exhibits unique and often more potent biological activities than its precursor, particularly in the context of receptor activation and cellular signaling.[6][7] This guide will delve into the experimental data that differentiates the actions of these two molecules.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of the efficacy of 13-oxo-ODE and linoleic acid in different biological assays.
Table 1: Peroxisome Proliferator-Activated Receptor (PPAR) Activation
| Compound | Receptor | Assay Type | Cell Line | Concentration/EC50 | Fold Activation vs. Control | Reference |
| 13-Oxo-ODE | PPARα | Luciferase Reporter Assay | CV-1 | 10 µM | ~12-fold | [7] |
| Linoleic Acid | PPARα | Luciferase Reporter Assay | CV-1 | 10 µM | ~4-fold | [7] |
| 13-Oxo-ODE | PPARγ | Luciferase Reporter Assay | - | 0.6 µM | Moderate Activation | [6] |
| Linoleic Acid | PPARγ | - | - | - | Weaker Activator | [8] |
Table 2: Anti-inflammatory Effects
| Compound | Assay | Cell Line | Key Finding | Concentration | % Inhibition/Reduction | Reference |
| 13-Oxo-ODE | LPS-induced NO Production | RAW 264.7 Macrophages | Inhibition of nitric oxide production | 100 µM | Significant | [5] |
| Linoleic Acid | - | - | Pro-inflammatory effects reported | - | - | [2] |
| 13-Oxo-ODE | LPS-induced NF-κB p65 nuclear translocation | RAW 264.7 Macrophages | Reduction of nuclear p65 | Not Specified | 67% | [5] |
Table 3: Anti-Cancer Effects
| Compound | Assay | Cell Line | Effect | IC50/Concentration | Reference |
| 13-Oxo-ODE | Mammosphere Formation Assay | MDA-MB-231 (Breast Cancer) | Inhibition of cancer stem cell formation | Not Specified | [9] |
| 13(S)-HODE (precursor to 13-oxo-ODE) | Apoptosis Assay | MCF-7, MDA-MB-231 (Breast Cancer) | Induction of apoptosis | Not Specified | [10] |
| Linoleic Acid | - | Various | Varied effects, both pro- and anti-proliferative reported | - | [11] |
Experimental Protocols
PPARα Activation Assay
-
Cell Line: CV-1 (monkey kidney fibroblast) cells were used for their low endogenous PPAR expression.
-
Plasmids: Cells were transiently co-transfected with a GAL4-PPARα ligand-binding domain (LBD) chimera expression vector, a GAL4-responsive luciferase reporter plasmid (pG5luc), and a β-galactosidase expression vector (for normalization).
-
Treatment: Following transfection, cells were treated with either 13-oxo-ODE, linoleic acid (typically at 10 µM), or a vehicle control for 24 hours.
-
Measurement: Luciferase activity was measured using a luminometer and normalized to β-galactosidase activity to account for transfection efficiency. The results are expressed as fold activation over the vehicle control.[7]
LPS-Induced Nitric Oxide (NO) Production Assay
-
Cell Line: RAW 264.7 murine macrophage cells were used.
-
Treatment: Cells were pre-treated with various concentrations of 13-oxo-ODE for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant was measured using the Griess reagent. The absorbance at 540 nm was measured, and the nitrite concentration was calculated from a standard curve.[5]
Mammosphere Formation Assay
-
Cell Line: MDA-MB-231 human breast cancer cells were used.
-
Culture Conditions: Single cells were plated in ultra-low attachment plates in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF to promote the growth of mammospheres (a characteristic of cancer stem cells).
-
Treatment: The cells were treated with 13-oxo-ODE at various concentrations.
-
Measurement: After 7-10 days, the number and size of the mammospheres were quantified using a microscope.[9]
Signaling Pathways and Mechanisms of Action
The distinct biological activities of 13-oxo-ODE and linoleic acid can be attributed to their differential engagement of cellular signaling pathways.
Metabolic Regulation via PPAR Activation
Both 13-oxo-ODE and linoleic acid can activate peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid and glucose metabolism.[6][12] However, studies indicate that 13-oxo-ODE is a more potent activator of PPARα than linoleic acid.[7] Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid oxidation, leading to a reduction in plasma and hepatic triglycerides.[7]
Figure 1. Differential activation of PPARα by 13-oxo-ODE and linoleic acid.
Inflammatory Response Modulation
Linoleic acid has been reported to have pro-inflammatory properties in certain contexts, such as in vascular endothelial cells.[2] In contrast, its metabolite, 13-oxo-ODE, has demonstrated anti-inflammatory effects in macrophages.[5] 13-oxo-ODE can suppress the production of inflammatory mediators like nitric oxide (NO) by inhibiting the activation of the NF-κB signaling pathway.[5] This involves preventing the nuclear translocation of the p65 subunit of NF-κB.[5]
Figure 2. Inhibition of the NF-κB signaling pathway by 13-oxo-ODE.
Anti-Cancer Stem Cell Activity
Recent studies have highlighted the potential of 13-oxo-ODE as an anti-cancer agent, specifically targeting breast cancer stem cells (BCSCs).[9] It has been shown to suppress the formation of mammospheres, a key characteristic of BCSCs, and to reduce the population of CD44high/CD24low cells, which are markers for these cells.[9] The proposed mechanism involves the downregulation of the c-Myc oncogene, a critical regulator of cell proliferation and stemness.[9]
Figure 3. Proposed mechanism of 13-oxo-ODE in inhibiting breast cancer stem cells.
Conclusion
The experimental evidence clearly indicates that this compound is not merely a passive metabolite of linoleic acid but a potent signaling molecule with distinct and often more pronounced biological effects. Its superior ability to activate PPARα, its anti-inflammatory actions in contrast to the pro-inflammatory potential of its precursor, and its emerging role in targeting cancer stem cells underscore the importance of studying the metabolic fate of dietary fatty acids. For researchers in drug discovery and development, these findings highlight 13-oxo-ODE as a molecule of interest for therapeutic interventions in metabolic disorders, inflammatory diseases, and oncology. Further research directly comparing the dose-dependent effects of 13-oxo-ODE and linoleic acid across a wider range of biological assays is warranted to fully elucidate their respective roles in health and disease.
References
- 1. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Linoleic acid - Wikipedia [en.wikipedia.org]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 8. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Linoleic acid stimulates gluconeogenesis via Ca2+/PLC, cPLA2, and PPAR pathways through GPR40 in primary cultured chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity of antibodies against 13-hydroxyoctadecadienoic acid with 13-Oxo-9E,11E-octadecadienoic acid
A Comparative Guide for Researchers
This guide provides a comparative analysis of the cross-reactivity of antibodies targeting 13-hydroxyoctadecadienoic acid (13-HODE) with its oxidized metabolite, 13-oxo-9E,11E-octadecadienoic acid (13-oxo-ODE). Understanding the specificity of these antibodies is critical for the accurate quantification and localization of these lipid mediators in biological systems. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways.
Data Summary: Antibody Specificity
The cross-reactivity of anti-13-HODE antibodies with 13-oxo-ODE is generally low, indicating a high degree of specificity. However, the extent of this cross-reactivity can vary depending on the nature of the antibody (monoclonal vs. polyclonal) and the specific isomer of 13-HODE it was raised against.
| Antibody Type | Target Antigen | Cross-Reactivity with 13-oxo-ODE | Reference |
| Polyclonal Goat Antibody | 13(S)-HODE | 0.4% | Eagle Biosciences Product Data Sheet[1] |
| Monoclonal Mouse Antibody (mAb 13H1) | 13(R)-HODE | No significant cross-reactivity observed | Shibata et al., 2009 |
Experimental Protocols
The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) used to determine the cross-reactivity of a monoclonal antibody against 13(R)-HODE.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is adapted from Shibata et al., 2009.
1. Antigen Immobilization:
- Microtiter plates are coated with 13(R)-HODE conjugated to a carrier protein, such as bovine serum albumin (BSA).
- The plates are incubated to allow for the adsorption of the antigen to the well surface.
- Following incubation, the plates are washed to remove any unbound antigen.
- Blocking buffer is added to the wells to prevent non-specific binding of subsequent reagents.
2. Competitive Binding:
- A fixed concentration of the anti-13(R)-HODE monoclonal antibody (mAb 13H1) is mixed with varying concentrations of the competitor lipid (in this case, 13-oxo-ODE or other related lipids).
- This antibody-competitor mixture is then added to the antigen-coated wells.
- The plate is incubated, allowing the antibody to bind to either the immobilized 13(R)-HODE-BSA or the free competitor lipid in the solution.
3. Detection:
- The plates are washed to remove unbound antibodies and competitor lipids.
- A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and specific for the primary antibody's species and isotype is added to the wells.
- After another incubation and washing step, a substrate for the enzyme is added.
- The enzyme-substrate reaction produces a colorimetric signal that is inversely proportional to the amount of competitor lipid in the initial mixture.
4. Data Analysis:
- The absorbance is measured using a microplate reader.
- The percentage of inhibition of antibody binding by the competitor is calculated for each concentration.
- An IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) can be determined to quantify the cross-reactivity. A higher IC50 value indicates lower cross-reactivity. In the study by Shibata et al., 13-oxo-ODE did not show significant inhibition, indicating a very high IC50 and thus negligible cross-reactivity.
Visualizing Biological Context and Experimental Workflow
To better understand the roles of 13-HODE and 13-oxo-ODE and the process of evaluating antibody specificity, the following diagrams are provided.
Metabolic pathway from linoleic acid to 13-oxo-ODE.
Both 13-HODE and 13-oxo-ODE are known to be ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and inflammation.[2][3][4]
Activation of PPARγ by 13-HODE and 13-oxo-ODE.
The experimental workflow for determining antibody cross-reactivity via competitive ELISA is a multi-step process.
Steps in a competitive ELISA for cross-reactivity.
References
Assessing the Purity of Commercially Available 13-Oxo-9E,11E-octadecadienoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 13-Oxo-9E,11E-octadecadienoic acid (also known as 13-KODE or 13-Oxo-ODE), ensuring the purity of the commercially available compound is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of commercially available this compound, details robust analytical methods for in-house purity verification, and discusses potential alternative compounds.
Commercial Availability and Stated Purity
Several chemical suppliers offer this compound, typically with a stated purity of ≥95% to >98%. While suppliers provide certificates of analysis, independent verification is often a critical step in a rigorous research workflow. The table below summarizes the offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Methods Mentioned |
| Cayman Chemical | 13-OxoODE | 54739-30-9 | ≥95% | GC-MS data available upon request[1] |
| Larodan | 13-Oxo-9(Z),11(E)-octadecadienoic acid | 54739-30-9 | >98% | Certificate of Analysis available[2] |
| BioCrick | (9Z,11E)-13-Oxo-9,11-octadecadienoic Acid | 54739-30-9 | >98% | HPLC, MS, NMR[3] |
| Biopurify | (9Z,11E)-13-Oxo-9,11-octadecadienoic Acid | 54739-30-9 | 95%~99% | HPLC-DAD or/and HPLC-ELSD, Mass, NMR |
Experimental Protocols for Purity Assessment
To independently verify the purity of commercially available this compound, the following analytical methods are recommended.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used method for assessing the purity of organic compounds by separating the analyte from its impurities.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or acetonitrile (B52724) at a concentration of 1 mg/mL. Further dilute to a working concentration of 10-100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient could be starting from 50% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at 279 nm, which is the maximum absorbance wavelength for the conjugated enone chromophore in 13-Oxo-ODE[1].
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main 13-Oxo-ODE peak relative to the total area of all detected peaks.
Workflow for HPLC-UV Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For fatty acids, derivatization is typically required.
Protocol:
-
Derivatization (Methylation):
-
To a dried sample of this compound (approx. 100 µg), add 200 µL of a 2% (v/v) solution of sulfuric acid in methanol.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, add 500 µL of a 5% (w/v) sodium chloride solution and extract the fatty acid methyl esters (FAMEs) with 2 x 500 µL of hexane (B92381).
-
Combine the hexane layers and evaporate to a small volume under a stream of nitrogen.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection of 1 µL of the derivatized sample.
-
Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Purity is assessed by the relative abundance of the target FAME peak compared to other detected peaks in the total ion chromatogram. The mass spectrum of the main peak should be consistent with the structure of the 13-Oxo-ODE methyl ester.
Workflow for GC-MS Purity Assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a reference standard of the analyte itself.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 600 µL of CDCl₃ or DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the internal standard (IS).
-
Alternative Compounds
For certain research applications, structurally and functionally related compounds may serve as viable alternatives to this compound.
| Alternative Compound | CAS Number | Key Features and Applications |
| 13(S)-Hydroxy-9Z,11E-octadecadienoic acid (13-HODE) | 29623-28-7 | The metabolic precursor to 13-Oxo-ODE, 13-HODE is involved in inflammatory processes and signaling pathways.[4] It can be a useful tool for studying the enzymatic conversion to 13-Oxo-ODE. |
| 9-Oxo-10E,12Z-octadecadienoic acid (9-Oxo-ODE) | 54232-59-6 | An isomer of 13-Oxo-ODE, 9-Oxo-ODE is also a product of linoleic acid oxidation and has been shown to have biological activity, including roles in inflammation and metabolic regulation.[5][6] |
Biological Context and Signaling
This compound is a product of linoleic acid metabolism. Linoleic acid is first oxidized to 13-hydroperoxyoctadecadienoic acid (13-HPODE), which is then reduced to 13-hydroxyoctadecadienoic acid (13-HODE). Subsequently, 13-HODE can be oxidized to 13-Oxo-ODE.[4][7] These oxidized linoleic acid metabolites (OXLAMs) are involved in various physiological and pathophysiological processes, including inflammation.[5][7]
Biosynthetic pathway of 13-Oxo-ODE.
References
- 1. caymanchem.com [caymanchem.com]
- 2. larodan.com [larodan.com]
- 3. 13-Oxo-9,11-octadecadienoic acid | CAS:31385-09-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. 9-OxoODE | C18H30O3 | CID 9839084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
stability of 13-Oxo-9E,11E-octadecadienoic acid under different experimental conditions
Stability of 13-Oxo-9E,11E-octadecadienoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of this compound (13-oxo-ODE) is critical for ensuring the accuracy of experimental results and the viability of potential therapeutic applications. This guide provides a comparative overview of the stability of 13-oxo-ODE under various experimental conditions, supported by available data and detailed experimental protocols.
This compound is a bioactive lipid metabolite derived from the oxidation of linoleic acid. Its role in various physiological and pathological processes necessitates a clear understanding of its chemical stability. While comprehensive quantitative stability data remains limited in publicly available literature, existing studies and supplier recommendations provide valuable insights into its handling and storage.
Comparative Stability Under Different Conditions
Based on current knowledge, 13-oxo-ODE exhibits notable stability under certain conditions, particularly when stored at low temperatures and protected from light and oxygen. One study has reported that 13-oxo-ODE isomers demonstrate structural stability under hot and acidic conditions, although specific quantitative data on degradation rates were not provided[1][2][3][4][5].
The following table summarizes the stability of 13-oxo-ODE based on available information.
| Condition | Observation | Supporting Evidence |
| Temperature | ||
| -80°C | Stable for at least 2 years.[6][7] | Recommended long-term storage condition by commercial suppliers.[6][7] |
| -20°C | Stable for at least 1-6 months.[1][8] Stock solutions are usable for up to two weeks.[9] | Recommended short to medium-term storage condition.[1][8] |
| Room Temperature | Stability is variable and not recommended for long-term storage.[8] | Indicated for shipping in the continental US, but long-term stability is not assured.[8] |
| Elevated Temperature | Reported to have "structural stability under hot...conditions," but quantitative data is lacking.[1][2][3] | It is important to note that its precursor, 13-hydroperoxyoctadecadienoic acid (13-HpODE), degrades at high temperatures.[10] |
| pH | ||
| Acidic | Reported to have "structural stability under...acidic conditions."[1][2][3] | Specific pH ranges and degradation kinetics have not been detailed. |
| Neutral/Basic | No specific data available. | Caution is advised as the enone structure may be susceptible to degradation under basic conditions. |
| Light Exposure | Recommended to be protected from light.[1][8][9] | Standard practice for storing unsaturated lipids to prevent photo-oxidation. |
| Atmosphere | Recommended to be stored under an inert atmosphere (e.g., nitrogen).[1][8] | To prevent oxidation of the polyunsaturated fatty acid chain. |
| Solvents | Soluble in various organic solvents such as ethanol, DMSO, and DMF.[7][11] Stock solutions in organic solvents are stable for at least one month at -20°C.[8] | The choice of solvent may influence stability, though comparative studies are not available. |
Experimental Protocols
Accurate assessment of 13-oxo-ODE stability relies on validated analytical methods. The primary method for its quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol for Quantification of 13-oxo-ODE by LC-MS/MS
This protocol is a composite based on methods described in the literature[3][7][12][13].
1. Sample Preparation and Extraction:
-
To prevent artefactual oxidation during sample preparation, add an antioxidant cocktail (e.g., butylated hydroxytoluene, BHT) to the extraction solvent[14].
-
For biological samples, perform protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Follow with solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size)[4].
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is commonly used[15].
-
Mass Spectrometry: Operate in negative ion mode using electrospray ionization (ESI)[3].
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for 13-oxo-ODE should be optimized on the instrument being used[3].
Visualizing Pathways and Workflows
Biochemical Formation Pathway of 13-Oxo-ODE
The following diagram illustrates the enzymatic conversion of linoleic acid to 13-oxo-ODE.
Caption: Enzymatic cascade for 13-oxo-ODE synthesis from linoleic acid.
General Experimental Workflow for Stability Testing
This diagram outlines a typical workflow for assessing the stability of a compound like 13-oxo-ODE under various stress conditions.
Caption: A generalized workflow for conducting stability studies.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Human Metabolome Database: Showing metabocard for 13-OxoODE (HMDB0004668) [hmdb.ca]
- 3. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability testing protocols | PPTX [slideshare.net]
- 10. Regioisomeric distribution of 9‐ and 13‐hydroperoxy linoleic acid in vegetable oils during storage and heating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gmpsop.com [gmpsop.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 13-Oxo-9E,11E-octadecadienoic Acid (13-oxo-ODA) Activity in Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cellular effects of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA), a bioactive lipid metabolite. This document provides a comparative analysis of its activity across various cell lines, supported by experimental data, detailed protocols, and pathway visualizations.
This compound (13-oxo-ODA) is an oxidized derivative of linoleic acid that has garnered significant interest for its diverse biological activities. This guide synthesizes the current understanding of 13-oxo-ODA's effects on different cell lines, focusing on its anti-proliferative, anti-inflammatory, and apoptosis-inducing properties. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising natural compound.
Quantitative Data Summary
The following table summarizes the observed effects of 13-oxo-ODA across various cell lines. While specific IC50 values for 13-oxo-ODA are not consistently reported in the literature, dose-dependent effects on cell viability and inflammatory markers have been documented.
| Cell Line | Cell Type | Assay | Concentration Range | Observed Effect | Reference |
| MDA-MB-231 | Human Breast Cancer | MTS Assay | 0-400 µM | Dose-dependent reduction in cell viability.[1] | [1] |
| Mammosphere Formation | 200 µM | Reduced number and size of mammospheres; Decreased CD44high/CD24low and ALDH1-positive subpopulations.[1] | [1] | ||
| Apoptosis Assay | 150 µM | Increased late apoptotic cell subpopulation from 6.5% to 23.7%.[1] | [1] | ||
| MCF-7 | Human Breast Cancer | MTS Assay | 0-400 µM | Dose-dependent reduction in cell viability.[1] | [1] |
| RAW 264.7 | Murine Macrophage | Cell Proliferation Assay | 100 µM | No significant growth inhibition.[2] | [2] |
| Cell Proliferation Assay | 200 µM | 42% inhibition of cell proliferation.[2] | [2] | ||
| Nitric Oxide (NO) Production | 25-100 µM | Dose-dependent reduction in LPS-induced NO secretion (21-90% reduction).[2] | [2] | ||
| Cytokine Production (TNF-α, IL-1β) | 100 µM | Down-regulated LPS-induced mRNA and protein levels of TNF-α and IL-1β.[2] | [2] | ||
| HT-29 | Human Colon Adenocarcinoma | IL-8 Secretion | Not specified | More pronounced decrease in IL-8 secretion compared to troglitazone.[3] | [3] |
| Mouse Primary Hepatocytes | Murine Hepatocytes | PPARα Activation | Not specified | Activation of PPARα and increased mRNA expression of its target genes.[4] | [4] |
Signaling Pathways and Mechanisms of Action
13-oxo-ODA exerts its cellular effects through the modulation of several key signaling pathways. In breast cancer stem cells, it has been shown to down-regulate the expression of c-Myc, a critical transcription factor involved in cell proliferation and stemness.[1] This leads to the suppression of cancer stem cell properties and induction of apoptosis.
In the context of inflammation, 13-oxo-ODA demonstrates potent anti-inflammatory effects in macrophages by inhibiting the nuclear translocation of NF-κB and suppressing the activation of MAPKs.[2] Furthermore, it acts as an agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[3][4] The activation of these nuclear receptors plays a crucial role in the regulation of lipid metabolism and the inflammatory response.
Caption: Signaling pathways modulated by 13-oxo-ODA.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on widely accepted standards and the specific methods sections of the referenced literature.
Cell Viability Assay (MTS)
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 13-oxo-ODA in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of 13-oxo-ODA or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTS cell viability assay.
Mammosphere Formation Assay
This assay is used to quantify the self-renewing capacity of cancer stem cells.
-
Cell Preparation: Prepare a single-cell suspension from a cancer cell line or primary tumor tissue.
-
Seeding: Seed the cells at a low density (e.g., 1,000 to 20,000 cells/mL) in ultra-low attachment plates containing serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF and bFGF).
-
Treatment: Add 13-oxo-ODA or vehicle control to the culture medium at the desired concentration.
-
Incubation: Incubate the plates for 7-10 days at 37°C in a humidified 5% CO₂ incubator.
-
Quantification: Count the number of mammospheres (spherical colonies with a diameter > 50 µm) in each well using a microscope.
-
Mammosphere Forming Efficiency (MFE): Calculate the MFE as (Number of mammospheres / Number of cells seeded) x 100%.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with 13-oxo-ODA or vehicle control for the desired duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Caption: Interpretation of Annexin V/PI staining results.
References
- 1. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of 13-Oxo-9E,11E-octadecadienoic Acid's Interaction with PPARα: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 13-Oxo-9E,11E-octadecadienoic acid's (13-oxo-ODA) interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) against other PPAR isotypes. Supported by experimental data, this document aims to clarify the specificity of this interaction, a critical factor in drug development and molecular research.
This compound, a naturally occurring oxidized derivative of linoleic acid found in tomato products, has garnered significant attention as a potent activator of PPARα, a key regulator of lipid metabolism.[1][2][3] However, a thorough evaluation of its specificity is paramount for its potential therapeutic applications. This guide synthesizes the available scientific evidence to provide a comprehensive overview.
Executive Summary
Data Presentation: Quantitative Comparison of PPAR Activation
The following tables summarize the available quantitative data on the activation of PPARα by 13-oxo-ODA and its comparators.
Table 1: PPARα Activation by 13-oxo-ODA and Other Agonists in a Luciferase Reporter Gene Assay
| Compound | Concentration | Fold Induction of Luciferase Activity (vs. Vehicle) | Source |
| 13-oxo-ODA | 1 µM | ~25-fold | [4] |
| 13-oxo-ODA | 10 µM | ~45-fold | [4] |
| 13-oxo-ODA | 30 µM | ~60-fold | [4] |
| 9-oxo-ODA | 30 µM | ~30-fold | [4] |
| CLA (mixture of isomers) | 30 µM | ~20-fold | [4] |
| GW7647 (synthetic PPARα agonist) | 5 nM | ~50-fold | [4] |
Note: The data presented is an approximation based on graphical representations in the cited source.
Table 2: Evidence of 13-oxo-ODA Interaction with Other PPAR Isotypes
| PPAR Isotype | Nature of Interaction | Experimental Evidence | Source |
| PPARγ | Endogenous Ligand / Agonist | Direct binding demonstrated using ¹⁴C-labelled 13-oxo-ODA. | [6] |
| PPARβ/δ | No data available | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
PPARα Luciferase Reporter Gene Assay
This assay is a standard method to quantify the activation of PPARα by a test compound.
Objective: To determine if a compound can activate the PPARα signaling pathway, leading to the expression of a reporter gene (luciferase).
Methodology:
-
Cell Culture and Transfection: CV-1 cells (a monkey kidney fibroblast cell line) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum. The cells are then co-transfected with two plasmids:
-
An expression vector for a chimeric protein containing the GAL4 DNA-binding domain fused to the human PPARα ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of 13-oxo-ODA, other test compounds (e.g., 9-oxo-ODA, CLA), a vehicle control (e.g., DMSO), and a known synthetic PPARα agonist (e.g., GW7647) as a positive control.
-
Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the amount of luciferase enzyme produced, which in turn reflects the level of PPARα activation.
-
Data Analysis: The luciferase activity for each treatment is normalized to a co-transfected internal control (e.g., Renilla luciferase) to account for variations in transfection efficiency. The results are typically expressed as fold induction over the vehicle control.[4]
In Vitro Binding Assay for PPARγ
This assay directly assesses the physical interaction between a compound and the PPARγ protein.
Objective: To determine if a compound directly binds to the PPARγ receptor.
Methodology:
-
Protein Expression and Purification: A recombinant human PPARγ protein, often tagged with a purification handle like a polyhistidine-tag (His-tag), is expressed in a suitable system (e.g., E. coli) and purified.
-
Radiolabeling: The test compound, 13-oxo-ODA, is synthesized with a radioactive isotope, such as Carbon-14 (¹⁴C).
-
Binding Reaction: The purified His-tagged PPARγ protein is incubated with the ¹⁴C-labeled 13-oxo-ODA.
-
Separation of Bound and Unbound Ligand: The protein-ligand complexes are separated from the unbound radiolabeled ligand. This can be achieved by methods like immunoprecipitation using an anti-His-tag antibody or by using nickel-coated plates that bind the His-tagged protein.
-
Quantification: The amount of radioactivity associated with the protein is measured using a scintillation counter. This radioactivity is directly proportional to the amount of 13-oxo-ODA bound to PPARγ.[6]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of 13-Oxo-9E,11E-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE), a bioactive lipid metabolite involved in various physiological and pathological processes. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, clinical, and pharmaceutical settings. Here, we compare High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), presenting their respective performance data, detailed experimental protocols, and illustrative workflows.
Quantitative Performance Data
The following table summarizes the key performance metrics for each analytical method. It is important to note that while data for LC-MS/MS and a general protocol for GC-MS are available for oxylipins including 13-Oxo-ODE, the specific quantitative data for HPLC-UV is based on a structurally similar and related compound, 13-hydroxy-9E,11E-octadecadienoic acid (13-E,E-HODE), which provides a reasonable estimation of performance.
| Parameter | HPLC-UV (for 13-E,E-HODE)[1] | LC-MS/MS (for Oxylipins) | GC-MS (General for Fatty Acids) |
| **Linearity (R²) ** | >0.999[1] | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.035 µg/g[1] | Low pg to fg on-column | Low ng to pg on-column |
| Limit of Quantification (LOQ) | 0.12 µg/g[1] | Low ng/mL to pg/mL | ng to pg range on-column |
| Accuracy (Recovery %) | ~89%[1] | Typically 85-115% | Dependent on extraction and derivatization efficiency |
| Precision (%RSD) | <15% | <15% | <10-15% |
| Derivatization Required? | No | No | Yes (typically to FAMEs) |
| Selectivity | Moderate | High to Very High | High |
| Throughput | Moderate | High | Moderate |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 13-Oxo-ODE, particularly in samples where high concentrations are expected and the matrix is relatively clean. The conjugated ketone chromophore in 13-Oxo-ODE allows for sensitive UV detection.
Sample Preparation (based on a method for a similar compound in meat products)[1]
-
Extraction: Homogenize the sample and extract the lipids with methanol.
-
Purification: Purify the extract using a solid-phase extraction (SPE) column (e.g., Sep-Pak C18) to remove interfering substances.
-
Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Instrumentation and Conditions (adapted for 13-Oxo-ODE)
-
HPLC System: A standard HPLC system with a UV-Vis or Photo Diode Array (PDA) detector.
-
Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of n-hexane, isopropanol, and acetic acid. The exact ratio should be optimized for the best separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for 13-Oxo-ODE (approximately 278 nm).
-
Quantification: Based on a calibration curve generated from pure standards of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it the gold standard for the analysis of oxylipins, including 13-Oxo-ODE, in complex biological matrices such as plasma, serum, and tissue homogenates.[2][3][4][5]
Sample Preparation (from biological fluids)[6]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to the sample.
-
Protein Precipitation/Lipid Extraction: Precipitate proteins and extract lipids using a solvent mixture (e.g., methanol/chloroform or acetonitrile).
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using an SPE cartridge to enrich the oxylipin fraction.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the LC mobile phase.
Instrumentation and Conditions
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separation.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acids like 13-Oxo-ODE, a derivatization step is necessary to increase their volatility.[7][8]
Sample Preparation and Derivatization[8]
-
Lipid Extraction: Extract lipids from the sample using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
Saponification: Release the free fatty acid from its potential esterified form by saponification with a base (e.g., methanolic KOH).
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): Convert the free fatty acid to its more volatile methyl ester by reacting with a methylating agent (e.g., BF3-methanol or methanolic HCl).
-
Extraction of FAMEs: Extract the resulting FAMEs with a non-polar solvent like hexane (B92381).
-
Concentration: Concentrate the hexane layer before injection into the GC-MS system.
Instrumentation and Conditions
-
GC System: A gas chromatograph with a capillary column.
-
Column: A polar capillary column (e.g., a wax or cyanopropyl-substituted column) for optimal separation of FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection depending on the sample concentration.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI).
-
Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Methodological Workflows
Caption: General experimental workflow for HPLC-UV analysis.
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. waters.com [waters.com]
- 5. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 13-Oxo-9E,11E-octadecadienoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, immediate safety and logistical information for the handling of 13-Oxo-9E,11E-octadecadienoic acid, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a full hazard profile is not detailed in all provided documentation, standard laboratory practice dictates treating all non-assessed chemicals with a high degree of caution. The following PPE is recommended to prevent contact with skin and eyes, and to avoid inhalation of any dust or aerosols.[1]
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield | To prevent eye contact with the substance. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene) | To avoid skin contact. Gloves must be inspected before use.[1] |
| Body Protection | Chemical-resistant lab coat, apron, or full-body suit | To protect skin and clothing from splashes or spills.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate or if aerosols/dust are generated, a full-face respirator may be necessary.[1] | To prevent inhalation of dust or vapors. |
Experimental Protocols: Handling and Storage
Safe Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Before handling, ensure all recommended PPE is worn correctly.
-
Preventing Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[1]
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools to prevent electrostatic discharge.[1]
-
Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered before reuse.[1]
Storage Protocol:
-
Container: Store in a tightly closed container.
-
Conditions: Keep in a dry, cool, and well-ventilated place.[1] For long-term storage, refrigeration at -20°C or -80°C is recommended.[3][4]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[1]
Operational and Disposal Plans
Accidental Release Measures:
-
Evacuation: Evacuate personnel to a safe area, upwind of the spill.[1]
-
Ventilation: Ensure adequate ventilation.
-
Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Disposal Plan:
-
Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Contamination: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[1]
-
Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Visual Workflow for Safe Handling
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
